Product packaging for Boc-d-cys(trt)-oh(Cat. No.:CAS No. 21947-98-8; 87494-13-1)

Boc-d-cys(trt)-oh

Cat. No.: B2733854
CAS No.: 21947-98-8; 87494-13-1
M. Wt: 463.59
InChI Key: JDTOWOURWBDELG-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Cys(Trt)-OH is a protected D-cysteine derivative essential for peptide science, particularly in Boc solid-phase peptide synthesis (SPPS) . The compound features an acid-labile N-terminal tert-butyloxycarbonyl (Boc) group and a trityl (Trt) group protecting the thiol side chain . The trityl group is a cornerstone in cysteine protection, chosen for its orthogonality and its ability to prevent unwanted side reactions like oxidation or alkylation during peptide chain assembly . A key application of this compound is in the synthesis of complex disulfide-rich peptides. The trityl protecting group can be cleanly removed by strong acids like HF or TFMSA during the final cleavage of the peptide from the resin, generating a free sulfhydryl group . Furthermore, the Trt group can be selectively removed with iodine (I2), which simultaneously oxidizes two free thiols to form a disulfide bond. This method is highly useful for forming intramolecular or intermolecular disulfide bridges while the peptide is still attached to the solid support . The D-configuration of this cysteine building block provides researchers with a tool to explore the effects of chirality on peptide structure, stability, and biological activity, which is valuable in the design of novel peptide therapeutics and probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO4S B2733854 Boc-d-cys(trt)-oh CAS No. 21947-98-8; 87494-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOWOURWBDELG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. It is a critical amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). This guide details its core chemical and physical properties, experimental protocols for its use and deprotection, and essential safety and handling information. The strategic application of its dual protecting groups—the acid-labile Boc group for the α-amine and the acid-sensitive trityl group for the thiol side-chain—is fundamental to the controlled synthesis of complex peptides, particularly those containing cysteine residues.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key properties are summarized below, providing essential data for its application in a laboratory setting.

PropertyValueReferences
CAS Number 87494-13-1[2][3]
Molecular Formula C27H29NO4S[3][4]
Molecular Weight 463.59 g/mol (Note: some sources list 463.6 g/mol )
Appearance White to off-white or slight yellow powder
Melting Point 143-146 °C
Optical Rotation [α]25/D: -24.0 to -29.0° (c=1 in ethanol)
Purity (by HPLC/TLC) ≥98%
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature 2-8°C, sealed in a dry, dark place

Role in Peptide Synthesis

This compound is a cornerstone building block in Boc-based solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the N-terminal amine, while the trityl (Trt) group safeguards the cysteine's reactive thiol side-chain. This orthogonal protection strategy is crucial for preventing unwanted side reactions, such as disulfide bond formation, during peptide chain elongation. The D-configuration of the cysteine residue is used to synthesize peptides with non-natural stereochemistry, which can enhance biological activity or resistance to enzymatic degradation.

cluster_PG Protecting Groups cluster_Func Functional Groups Protected Compound This compound Boc Boc Group (tert-Butoxycarbonyl) Compound->Boc protects Trt Trt Group (Trityl) Compound->Trt protects Amine α-Amine (N-terminus) Boc->Amine protects Thiol Thiol (Side-Chain) Trt->Thiol protects

Figure 1. Protective groups of this compound.

Experimental Protocols

The successful use of this compound in peptide synthesis hinges on precise deprotection and cleavage protocols.

N-α-Boc Group Deprotection

The Boc group is removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. This is achieved under moderately acidic conditions.

  • Reagent: A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the TFA/DCM solution for approximately 20-30 minutes at room temperature.

    • During this step, tert-butyl cations are generated. It is crucial to wash thoroughly to remove byproducts.

    • Neutralize the resulting TFA salt of the N-terminal amine with a base, typically 10% Diisopropylethylamine (DIEA) in DMF, to prepare for the subsequent coupling step.

Final Cleavage and Trt Group Deprotection

The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups, including the S-trityl group. The Trt group is highly acid-labile.

  • Reagents (Cleavage Cocktail): A strong acid, typically TFA, is used in combination with "scavengers" to trap the reactive trityl and tert-butyl carbocations generated during deprotection. A common cocktail is Reagent K or a variation thereof.

    • Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

    • Simpler Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a highly effective scavenger for the trityl cation.

  • Protocol:

    • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours. The duration may be optimized by monitoring the reaction progress with HPLC.

    • Filter the resin to collect the filtrate containing the deprotected peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

start Peptide-Resin with this compound boc_deprotection Boc Deprotection (TFA/DCM) start->boc_deprotection neutralization Neutralization (DIEA/DMF) boc_deprotection->neutralization coupling Couple Next Amino Acid neutralization->coupling repeat Repeat Steps coupling->repeat for n cycles repeat->boc_deprotection final_cleavage Final Cleavage (TFA + Scavengers) repeat->final_cleavage Final Cycle precipitation Precipitation (Cold Ether) final_cleavage->precipitation purification Purification (HPLC) precipitation->purification

Figure 2. Workflow for SPPS using this compound.

HPLC Analysis Protocol

High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction completion and assessing the purity of the final peptide product.

  • System: A reverse-phase HPLC system with a C18 column is standard.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, often a mixture of water and acetonitrile containing 0.1% TFA.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B is typically used to elute the peptide. For example, a gradient of 5% to 95% B over 15-30 minutes.

  • Detection: UV detection at 220 nm.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a dust mask (type N95).

  • Handling: Use in a well-ventilated area. Avoid generating dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, dark place at 2-8°C. Under these conditions, the compound is stable. For stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties and the specific lability of its protecting groups allow for the precise and controlled synthesis of D-cysteine-containing peptides. A thorough understanding of the experimental protocols for its use, particularly the conditions for deprotection and cleavage, is paramount for achieving high purity and yield in the synthesis of complex peptide-based therapeutics and research tools.

References

A Technical Guide to Boc-D-Cys(Trt)-OH: Properties, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. This key reagent is a protected form of the non-natural D-cysteine amino acid, widely utilized in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools. This document details its chemical and physical properties, provides a representative experimental protocol for its use in Boc-SPPS, and illustrates the synthetic workflow.

Core Properties of this compound

This compound is a cornerstone building block in peptide chemistry, particularly within the Boc/Bzl protection strategy. The tert-butoxycarbonyl (Boc) group on the alpha-amino group and the bulky trityl (Trt) group on the thiol side chain provide orthogonal protection, enabling controlled, stepwise elongation of a peptide chain. The D-configuration of the chiral center is of particular interest for designing peptides with enhanced stability against enzymatic degradation.

Quantitative Data Summary

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueReferences
Molecular Weight 463.59 g/mol [1][2]
Molecular Formula C₂₇H₂₉NO₄S[1]
CAS Number 87494-13-1
Appearance White to off-white or beige powder[2]
Purity (by TLC) ≥98%[2]
Optical Rotation [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol)

The Role of Protecting Groups in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. In this compound, two key protecting groups are employed, each with a distinct role and lability.

G cluster_0 This compound Structure cluster_1 Deprotection Conditions Boc Boc (tert-Butoxycarbonyl) D_Cys D-Cysteine Backbone Boc->D_Cys Protects α-amino group Boc_Cleavage Moderate Acid (e.g., TFA) Boc->Boc_Cleavage Removed by Trt Trt (Trityl) D_Cys->Trt Protects thiol side chain Trt_Cleavage Strong Acid (e.g., HF) or TFA with scavengers Trt->Trt_Cleavage Removed by

Protecting groups on this compound and their lability.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following is a representative protocol for the manual incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl strategy. This protocol is based on established principles of solid-phase peptide synthesis.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU/HOBt or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin three times with DCM, followed by three washes with DMF.

  • N-α-Boc Deprotection:

    • To remove the Boc group from the resin-bound amino acid, treat the resin with a solution of 50% TFA in DCM.

    • Perform a preliminary treatment for 1-2 minutes, drain, and then add fresh deprotection solution for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).

    • Wash the resin again with DMF (3x) and DCM (3x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the this compound (typically 2-4 equivalents relative to the resin substitution) by dissolving it in DMF with a coupling agent (e.g., HBTU/HOBt). Add DIEA to raise the pH to ~8.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The cycle of deprotection, neutralization, and coupling can now be repeated for the next amino acid.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Trt group) must be removed.

    • Wash the final peptidyl-resin with DCM and dry it under vacuum.

    • Treat the resin with a strong acid cleavage cocktail, typically containing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The Trt group can also be cleaved with TFA, but requires the use of scavengers like triisopropylsilane (TIS) to prevent re-attachment of the trityl cation. A common cleavage cocktail for Trp, Met, and Cys(Trt)-containing peptides is Reagent K (TFA/water/phenol/thioanisole/EDT).

    • After 1-2 hours at 0°C to room temperature, precipitate the cleaved peptide in cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration and wash with cold ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Boc-SPPS Workflow Visualization

The logical workflow for a single cycle of Boc solid-phase peptide synthesis is illustrated below. This cycle is repeated for each amino acid to be added to the peptide chain.

G start Start: Resin with N-terminal Boc deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 coupling 3. Coupling (Activated Boc-AA, e.g., this compound) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle End of Cycle: Peptide chain extended by one residue wash3->end_cycle end_cycle->deprotection Next Cycle

A single coupling cycle in Boc-SPPS.

Application in Drug Development

This compound is instrumental in synthesizing peptides with modified backbones or specific side-chain functionalities. The incorporation of a D-amino acid can significantly increase the peptide's half-life in vivo by making it resistant to proteases. The protected thiol group of cysteine is crucial for creating peptides with disulfide bridges, which are essential for constraining the peptide's conformation and often critical for biological activity. For example, this compound has been used in the total synthesis of spiruchostatin A, a potent histone deacetylase inhibitor. This highlights its utility in the development of complex, biologically active molecules for therapeutic applications.

References

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-S-tritylcysteine (Boc-D-Cys(Trt)-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-D-S-tritylcysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its strategic importance lies in the orthogonal protection scheme it offers, enabling the selective deprotection of the N-terminal Boc group under acidic conditions while the acid-labile S-trityl group remains intact, or vice-versa under specific conditions. This characteristic makes it an invaluable building block for the synthesis of complex peptides, including therapeutic peptides and other peptidomimetics, where precise control over disulfide bond formation and side-chain modifications is critical. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical Structure and Formula

This compound is the D-enantiomer of the cysteine derivative, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the thiol side chain is protected by a trityl (triphenylmethyl, Trt) group.

Molecular Formula: C₂₇H₂₉NO₄S[1][2][3][4]

Structure:

The structure features a chiral center at the alpha-carbon, with the D-configuration. The bulky trityl group provides effective steric protection for the highly reactive thiol group of the cysteine residue, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 87494-13-1
Molecular Weight 463.59 g/mol
Appearance White to slight yellow or beige powder
Purity (TLC) ≥98%
Optical Rotation [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol)
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Temperature 15-25°C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from D-cysteine.

Step 1: Synthesis of S-trityl-D-cysteine (H-D-Cys(Trt)-OH)

This step involves the protection of the thiol group of D-cysteine with a trityl group.

  • Materials: D-cysteine hydrochloride, triphenylmethyl chloride (trityl chloride), N,N-dimethylformamide (DMF), aqueous sodium acetate.

  • Procedure:

    • Dissolve D-cysteine hydrochloride and triphenylmethyl chloride in anhydrous DMF.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.

    • Precipitate the product by adding aqueous sodium acetate solution.

    • Filter the white precipitate, wash with water, and then stir in warm acetone.

    • Filter the purified product and dry under vacuum.

Step 2: N-terminal Boc Protection

The free amino group of S-trityl-D-cysteine is then protected with a Boc group.

  • Materials: S-trityl-D-cysteine, di-tert-butyl dicarbonate (Boc₂O), 2N sodium hydroxide solution, dichloromethane, concentrated hydrochloric acid, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve S-trityl-D-cysteine in a 2N NaOH solution.

    • Add di-tert-butyl dicarbonate to the solution and stir at room temperature for 24 hours.

    • After the reaction is complete, acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

    • Extract the product with dichloromethane.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain this compound as a white foamy solid.

Characterization
  • Thin Layer Chromatography (TLC): Purity can be assessed using TLC with appropriate solvent systems. A purity of ≥98% is standard for commercially available products.

  • Infrared (IR) Spectroscopy: The identity of the compound can be confirmed by the presence of characteristic absorption bands for the functional groups (e.g., C=O of the carboxylic acid and carbamate, N-H, and aromatic C-H). Commercial suppliers confirm the identity via IR spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Although specific data for the D-enantiomer is not readily published, the spectrum is expected to be identical to that of the L-enantiomer. Key signals include a singlet around 1.37 ppm for the nine protons of the tert-butyl group, multiplets for the alpha and beta protons of the cysteine backbone, and a large multiplet between 7.14-7.38 ppm for the fifteen protons of the trityl group.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the carbons of the cysteine backbone, and the aromatic carbons of the trityl group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry SPPS. The following is a general protocol for its incorporation into a growing peptide chain on a solid support.

Protocol: In Situ Neutralization Coupling

This method is efficient as it combines the neutralization and coupling steps, which can help to minimize peptide chain aggregation.

  • Materials: Peptide-resin with a free N-terminal amine (as a TFA salt), this compound, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DMF, DIEA (N,N-diisopropylethylamine).

  • Procedure:

    • Resin Preparation: Swell the resin in DMF. Perform Boc deprotection using 100% trifluoroacetic acid (TFA).

    • Activation and Coupling:

      • In a separate vessel, dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) in DMF.

      • Add this solution to the reaction vessel containing the deprotected peptide-resin.

      • Immediately add DIEA (6 equivalents) to the reaction vessel.

      • Agitate the mixture for 10-15 minutes.

    • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.

    • Cycle Repetition: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

Visualization of Key Processes

Synthesis Pathway of this compound

G Synthesis of this compound D_Cys D-Cysteine H_D_Cys_Trt_OH H-D-Cys(Trt)-OH D_Cys->H_D_Cys_Trt_OH Tritylation (DMF) Trt_Cl Trityl Chloride Trt_Cl->H_D_Cys_Trt_OH Boc_D_Cys_Trt_OH This compound H_D_Cys_Trt_OH->Boc_D_Cys_Trt_OH Boc Protection (NaOH, Boc₂O) Boc2O Boc Anhydride Boc2O->Boc_D_Cys_Trt_OH

Caption: A simplified workflow for the two-step synthesis of this compound.

In Situ Neutralization Cycle in Boc-SPPS

G In Situ Neutralization Cycle in Boc-SPPS cluster_0 Peptide Elongation Cycle Deprotection Boc Deprotection (100% TFA) Activation Amino Acid Activation (this compound + HBTU in DMF) Coupling In Situ Neutralization & Coupling (Add Activation Mix + DIEA to Resin) Activation->Coupling Wash Wash Resin (DMF) Coupling->Wash Wash->Deprotection Next Cycle End Final Peptide Wash->End Final Wash & Cleavage Start Start with Peptide-Resin Start->Deprotection

References

A Technical Guide to the Application of Boc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-D-Cys(Trt)-OH, chemically known as N-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, is a critical building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group for the α-amino group and a bulky, also acid-sensitive, Trityl group for the thiol side chain, makes it particularly well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This guide details its primary application, chemical properties, and the experimental protocols for its use.

Core Principles and Application

The principal application of this compound is in Boc Solid-Phase Peptide Synthesis (SPPS) .[2] This methodology involves the stepwise assembly of a peptide chain from the C-terminus to the N-terminus while it is anchored to an insoluble resin support.[1][] The strategy is predicated on differential acid lability:

  • Nα-Boc Protection: The tert-Butoxycarbonyl (Boc) group is used for the temporary protection of the N-terminal amine. It is removed at the beginning of each synthesis cycle using a moderate acid, typically Trifluoroacetic Acid (TFA).

  • Side-Chain Trityl (Trt) Protection: The Trityl (Trt) group protects the highly nucleophilic thiol side chain of the D-cysteine residue. This prevents unwanted side reactions, such as oxidation or disulfide bond formation, during synthesis. The Trt group is stable to the moderate acid conditions used for Boc removal but is cleaved during the final, harsh acidolytic step that releases the completed peptide from the resin.

The use of the D-enantiomer allows for the synthesis of non-natural peptides, which can offer enhanced stability against enzymatic degradation and unique pharmacological properties.

Chemical and Physical Properties

A summary of the key quantitative and qualitative properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₇H₂₉NO₄S
Molecular Weight 463.59 g/mol
CAS Number 87494-13-1
Appearance White to off-white solid
Melting Point 143-146 °C
Assay (Purity) ≥97%
Optical Activity [α]20/D +27.5° (c = 1 in ethanol)
Primary Application Boc Solid-Phase Peptide Synthesis

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Boc-SPPS Cycle for Amino Acid Incorporation

This protocol outlines the cyclical process for elongating the peptide chain. The synthesis proceeds through repeated steps of deprotection, neutralization, and coupling.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acid (e.g., this compound)

  • Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Washing Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF

  • Activation Reagents:

    • Option A: HBTU/HOBt/DIEA in DMF

    • Option B: DCC/HOBt in DMF/DCM

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 1-2 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly to remove residual acid and byproducts. Perform the following washes, agitating for 1 minute for each wash:

      • DCM (3 times)

      • Isopropanol (IPA) (2 times)

      • DCM (3 times)

  • Neutralization:

    • Add the neutralization solution (e.g., 10% DIEA in DCM) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more to ensure the N-terminal amine is in its free base form.

    • Wash the resin with DCM (3 times).

  • Amino Acid Coupling (HBTU Activation Example):

    • In a separate vessel, dissolve the incoming Boc-amino acid (e.g., this compound, 2-3 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.

    • Add DIEA (3 equivalents) to the mixture to begin activation.

    • Immediately add the activated amino acid solution to the neutralized resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Diagram 1: Boc-SPPS Workflow

cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (25-50% TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Remove Acid Neutralization Neutralization (DIEA) Wash1->Neutralization Coupling Coupling (Activated Boc-AA) Neutralization->Coupling Free Amine Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Start Resin-Bound Peptide (N-terminally Boc-protected) Start->Deprotection

Caption: A single cycle in Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the resin support, and the side-chain protecting groups, including the S-Trityl group from cysteine, are removed. This procedure requires a strong acid cleavage cocktail.

Caution: Anhydrous Hydrogen Fluoride (HF) is historically common but extremely toxic and corrosive. Modern methods often use a high concentration of TFA with scavengers. The following protocol is based on a TFA cleavage cocktail.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-Ethanedithiol (EDT) or water. TIS and EDT act as scavengers to trap the reactive Trityl cations and other byproducts, preventing side reactions.

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen gas stream or vacuum for drying

Methodology:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel within a fume hood.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the peptide-resin (a typical ratio is 10 mL of cocktail per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The resin may turn yellow or orange, which is characteristic of the liberated trityl cation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the dissolved peptide.

    • Add the filtrate to a larger volume of cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Washing and Drying:

    • Transfer the suspension to a centrifuge tube and pellet the peptide by centrifugation.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

    • Dry the final peptide pellet under a stream of nitrogen or under vacuum.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Cleavage and Deprotection Logic

PeptideResin Peptide-Resin This compound incorporated Reaction Acidolytic Cleavage Reaction (2-4 hours, RT) PeptideResin->Reaction CleavageCocktail Cleavage Cocktail (e.g., 95% TFA + Scavengers) CleavageCocktail->Reaction Filtration Filter to Separate Resin Reaction->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Purification Purify via RP-HPLC Precipitation->Purification FinalPeptide Final Deprotected Peptide (with free D-Cys thiol) Purification->FinalPeptide

Caption: Workflow for final peptide cleavage, deprotection, and purification.

References

Technical Guide: Storage and Stability of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the storage, stability, and handling of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is essential for ensuring the integrity of synthetic processes and the quality of the final products.

Chemical Properties and Structure

This compound is a derivative of the amino acid D-cysteine, featuring two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the bulky, also acid-labile, trityl (Trt) group on the thiol side chain.

Chemical Structure:

DegradationPathway A This compound B D-Cys(Trt)-OH + Isobutylene + CO₂ A->B  Acidic  Conditions (Boc cleavage) C Boc-D-Cys-OH + Triphenylmethanol A->C  Stronger Acidic  Conditions (Trt cleavage) D D-Cysteine + Degradation Products B->D  Stronger Acidic  Conditions C->D  Acidic  Conditions E Oxidized Species (e.g., Disulfide Dimer) C->E  Oxidizing  Conditions ForcedDegradationWorkflow start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (e.g., ICH Q1B conditions) start->photo analysis Analyze by Validated Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterize Degradation Products (e.g., LC-MS, NMR) analysis->identification report Establish Degradation Profile and Stability-Indicating Nature of Method identification->report

In-Depth Technical Guide to the Safe Handling and Use of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, detailed experimental protocols, and relevant biological context for N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH). This document is intended to supplement, not replace, standard Safety Data Sheets (SDS) and institutional safety protocols.

Chemical Identification and Properties

This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the trityl (Trt) group protects the thiol side chain of D-cysteine.

PropertyValue
Chemical Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Synonyms N-α-t-Boc-S-trityl-D-cysteine, Boc-S-trityl-D-cysteine
CAS Number 87494-13-1
Molecular Formula C₂₇H₂₉NO₄S
Molecular Weight 463.6 g/mol
Appearance White to off-white or slight yellow crystalline powder.[1][2]
Melting Point 143-146 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Optical Rotation [α]25/D -24.0 to -29.0° (c=1 in ethanol).[2]
Storage Temperature 15-25°C.[2] Some suppliers recommend 2-8°C for long-term storage. Store in a dry, well-ventilated place. Keep container tightly closed.

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Toxicological Data

Disclaimer: The following data pertains to D-cysteine and should be interpreted with caution as the toxicological properties of the protected derivative, this compound, may differ significantly.

A 4-week repeated-dose oral toxicity study in rats for D-cysteine established the following:

ParameterValueSpeciesRouteReference
NOAEL 500 mg/kg/dayRatOral (gavage)

Observed Effects of D-cysteine in Rats (at higher doses):

  • Anemia

  • Renal injuries, including crystal deposition in the medulla

  • Focal erosion in the stomach mucosa

  • Salivation

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritating properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated dust mask is recommended.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment H315 H315: Skin Irritation Gloves Chemical Resistant Gloves H315->Gloves Protects against skin contact LabCoat Lab Coat H319 H319: Eye Irritation Goggles Safety Goggles/Face Shield H319->Goggles Protects eyes from dust and splashes H335 H335: Respiratory Irritation Respirator N95 Dust Mask H335->Respirator Prevents inhalation of dust

Logical relationship between hazards and PPE.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a key reagent in Boc-SPPS. The following is a generalized protocol for its incorporation into a peptide chain.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers for cleavage (e.g., triisopropylsilane (TIS), water)

Protocol:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • Dissolve this compound (typically 3-5 equivalents) and a coupling agent (e.g., HBTU) in a minimal amount of DMF or DCM.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Trityl Deprotection:

    • After the final coupling and Boc deprotection, wash and dry the peptidyl-resin.

    • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers.

    • For peptides containing trityl-protected cysteine, the addition of triisopropylsilane (TIS) to the cleavage cocktail is crucial to prevent the re-attachment of the trityl cation to the deprotected thiol group. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

SPPS_Workflow start Start with Resin-Peptide-Boc swell 1. Resin Swelling in DCM start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash with DCM deprotect->wash1 neutralize 3. Neutralization (DIEA in DCM) wash1->neutralize wash2 Wash with DCM neutralize->wash2 couple 4. Couple this compound (HBTU/DIEA) wash2->couple wash3 Wash with DCM/DMF couple->wash3 decision More Amino Acids? wash3->decision decision->deprotect Yes cleave Final Cleavage & Deprotection (TFA/TIS/H₂O) decision->cleave No precipitate Precipitate in Ether cleave->precipitate end Purified Peptide precipitate->end

Generalized Boc-SPPS workflow.

Biological Context: Histone Deacetylase (HDAC) Inhibition

This compound is a building block for the synthesis of various peptides, including some with therapeutic potential. For instance, it has been used in the synthesis of spirocysteine, a bicyclic depsipeptide that acts as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes.

HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

HDAC inhibitors block the active site of HDACs, leading to the hyperacetylation of histones. This results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21 and p53. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Pathway Mechanism of HDAC Inhibition in Cancer cluster_normal Normal Gene Regulation cluster_cancer Cancer Cell Dysregulation HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histone (Open Chromatin) HAT->Histone_Ac Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Histone_Deac Deacetylated Histone (Condensed Chromatin) HDAC->Histone_Deac Removes Acetyl Group Histone_Ac->HDAC Balanced by Transcription_On Gene Transcription (e.g., Tumor Suppressors) Histone_Ac->Transcription_On Histone_Deac->HAT Balanced by Transcription_Off Gene Repression Histone_Deac->Transcription_Off HDAC_inhibitor HDAC Inhibitor (e.g., synthesized using this compound) HDAC_over Overexpressed HDAC HDAC_inhibitor->HDAC_over Blocks Apoptosis Apoptosis & Cell Cycle Arrest HDAC_inhibitor->Apoptosis Leads to Histone_Deac_cancer Deacetylated Histone HDAC_over->Histone_Deac_cancer Causes accumulation of Tumor_Suppressor_Off Tumor Suppressor Gene Repression Histone_Deac_cancer->Tumor_Suppressor_Off

HDAC signaling pathway and inhibitor action.

Accidental Release and Disposal

Spill Cleanup:

  • Wear appropriate PPE as described in section 3.1.

  • Avoid generating dust.

  • Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste.

This guide provides a framework for the safe and effective use of this compound in a research and development setting. Always consult the specific Safety Data Sheet provided by the supplier and adhere to all institutional safety policies.

References

role of trityl group in cysteine protection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of the Trityl Group in Cysteine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection of amino acid side chains is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. Among the proteinogenic amino acids, cysteine presents a unique challenge due to the high nucleophilicity and susceptibility to oxidation of its thiol group.[1] Inadequate protection can lead to a host of undesirable side reactions, including disulfide scrambling, alkylation, and racemization, ultimately compromising the purity and yield of the target peptide.[1][2]

The triphenylmethyl (trityl, Trt) group has long been a stalwart protecting group for the cysteine thiol, offering a robust and versatile solution for chemists.[3][4] Its widespread adoption, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), stems from a favorable combination of stability, selective lability, and steric properties. This technical guide provides a comprehensive overview of the role of the trityl group in cysteine protection, detailing its mechanism of action, practical applications, and relevant experimental protocols.

Core Principles of Trityl Protection

The utility of the trityl group is rooted in several key chemical principles that make it highly effective for cysteine protection in a variety of synthetic contexts.

Mechanism of Protection and Deprotection

The trityl group is introduced onto the cysteine thiol via a nucleophilic substitution reaction, typically using trityl chloride in the presence of a base. The protection mechanism involves the attack of the thiolate anion on the trityl chloride.

Deprotection, or cleavage, of the S-trityl bond is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a highly stable trityl carbocation, which is stabilized by resonance across its three phenyl rings. This inherent stability of the leaving group facilitates the cleavage under relatively mild acidic conditions.

Key Advantages of the Trityl Group

The trityl group offers several distinct advantages that have cemented its place as a preferred choice for cysteine protection:

  • Acid Lability: The S-Trt bond is readily cleaved by TFA, which is often used in the final step of SPPS to cleave the peptide from the resin. This allows for simultaneous deprotection of the cysteine side chain with global deprotection.

  • Steric Bulk: The significant steric hindrance provided by the three phenyl rings of the trityl group offers effective protection against unwanted side reactions at the thiol group. This bulkiness can also help to disrupt peptide aggregation during synthesis.

  • Orthogonality with Fmoc Chemistry: The trityl group is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc protecting group from the N-terminus in SPPS. This orthogonality is crucial for the stepwise assembly of the peptide chain without premature deprotection of the cysteine side chain.

  • Ease of Monitoring: The cleavage of the trityl group generates the trityl cation, which is a chromophore and can be monitored by UV-Vis spectroscopy, allowing for real-time tracking of the deprotection reaction.

Considerations and Limitations

Despite its numerous advantages, there are important considerations to keep in mind when using trityl protection:

  • Reversibility of Cleavage and the Role of Scavengers: The reaction between the trityl cation and the free thiol is reversible. To prevent re-tritylation of the cysteine or alkylation of other nucleophilic residues like tryptophan, the use of scavengers in the cleavage cocktail is essential. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation to form triphenylmethane.

  • Racemization: The coupling of Fmoc-Cys(Trt)-OH can be prone to racemization, particularly when using certain activation methods. Careful selection of coupling reagents and conditions is necessary to minimize this side reaction.

  • Incomplete Deprotection: In some cases, incomplete removal of the trityl group can occur. This can often be overcome by optimizing the cleavage cocktail composition and reaction time.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is critical for the synthesis of high-quality peptides. The following tables summarize key quantitative data related to the use of trityl-protected cysteine.

Table 1: Racemization of Cysteine Derivatives During Coupling
Cysteine DerivativeCoupling ConditionsRacemization (%)
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74

Data sourced from Sigma-Aldrich product information.

Table 2: Cleavage Efficiency of S-Trityl Group
Cleavage CocktailTime (hours)Temperature (°C)Cleavage Efficiency (%)Notes
TFA/TIS/H₂O (95:2.5:2.5)2Room Temperature>95Standard condition for complete deprotection.
1% TFA in DCM-Room TemperatureSlow cleavageS-Trt is slowly cleaved under these conditions.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the trityl protecting group from cysteine.

Protocol for S-Tritylation of Cysteine

This protocol describes the protection of the cysteine thiol group with trityl chloride in solution.

Materials:

  • L-Cysteine

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Trityl chloride

  • Ice-cold water

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine in DMF.

  • Cool the solution in an ice bath and add triethylamine (2 equivalents) dropwise while stirring.

  • In a separate container, dissolve trityl chloride (1 equivalent) in DMF.

  • Add the trityl chloride solution to the cysteine solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate and wash with cold water and then with diethyl ether.

  • Dry the product under vacuum.

Protocol for Fmoc-SPPS of a Cysteine-Containing Peptide using Fmoc-Cys(Trt)-OH

This protocol outlines the incorporation of a trityl-protected cysteine into a growing peptide chain during manual Fmoc-SPPS.

Materials:

  • Fmoc-compatible resin (e.g., Wang resin)

  • Fmoc-amino acids, including Fmoc-Cys(Trt)-OH

  • Coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma)

  • 20% Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (or Fmoc-Cys(Trt)-OH) and the coupling reagent in DMF.

    • Add the activation agent (e.g., DIPEA) and pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

Protocol for Cleavage and Deprotection of a Trityl-Protected Peptide from Resin

This protocol details the final cleavage of the peptide from the solid support and the simultaneous removal of the trityl group from the cysteine residue.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a reaction vessel. The resin may turn a deep yellow color due to the formation of the trityl cation.

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Wash the resin with additional TFA and then with DCM. Combine all filtrates.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the use of the trityl group in cysteine protection.

Workflow for Incorporating Trityl-Protected Cysteine in Fmoc-SPPS

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-Cys(Trt)-OH, Coupling Reagents) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Final_Cleavage End of Sequence Peptide Peptide with Free Cysteine Final_Cleavage->Peptide

Caption: General workflow for incorporating a trityl-protected cysteine in Fmoc-SPPS.

Mechanism of Acid-Catalyzed Deprotection of S-Trityl Group

Deprotection_Mechanism cluster_0 S-Trityl Protected Cysteine cluster_1 Protonation cluster_2 Cleavage cluster_3 Scavenging Cys_Trt R-S-C(Ph)3 Protonated R-S(+)-H-C(Ph)3 Cys_Trt->Protonated + H+ Cys_SH R-SH Protonated->Cys_SH Trityl_Cation (Ph)3C+ Protonated->Trityl_Cation Scavenged (Ph)3CH Trityl_Cation->Scavenged + TIS

Caption: Acid-catalyzed deprotection of an S-trityl group proceeds via a stable carbocation.

Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

Orthogonal_Strategy Peptide_Resin Peptide on Resin (Cys(Trt), Cys(Acm)) Cleavage_1 TFA/TIS/H2O Cleavage Peptide_Resin->Cleavage_1 Peptide_Acm Peptide with Free Thiol and Cys(Acm) Cleavage_1->Peptide_Acm Oxidation_1 Oxidation (e.g., I2) Peptide_Acm->Oxidation_1 Disulfide_1 First Disulfide Bond Formed Oxidation_1->Disulfide_1 Deprotection_Acm Acm Removal (e.g., Hg(OAc)2) Disulfide_1->Deprotection_Acm Free_Thiols_2 Peptide with Two Free Thiols Deprotection_Acm->Free_Thiols_2 Oxidation_2 Oxidation Free_Thiols_2->Oxidation_2 Disulfide_2 Second Disulfide Bond Formed Oxidation_2->Disulfide_2

Caption: Orthogonal use of Trt and Acm groups for sequential disulfide bond formation.

Conclusion

The trityl group remains an indispensable tool in the arsenal of the peptide chemist for the protection of cysteine. Its well-understood chemistry, favorable properties in the context of Fmoc-SPPS, and the wealth of available literature make it a reliable and effective choice for a wide range of applications, from the synthesis of simple peptides to the construction of complex disulfide-rich molecules. A thorough understanding of its advantages, limitations, and the nuances of its application, particularly with respect to cleavage conditions and the use of scavengers, is paramount for achieving successful and high-yielding peptide syntheses. This guide serves as a foundational resource for researchers, scientists, and drug development professionals leveraging the power of trityl protection in their synthetic endeavors.

References

The Enduring Workhorse: An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. Its robustness, ease of introduction, and well-characterized reactivity have made it an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its underlying chemistry, practical applications, and established protocols.

Core Principles of Boc Protection in Peptide Synthesis

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled.[1] The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]

A key feature of the Boc strategy is its reliance on a "graduated acid lability" approach.[2] The Nα-Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide synthesis.[1] In contrast, protecting groups for reactive amino acid side chains are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.

Mechanism of Boc Protection

The introduction of the Boc group proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid attacks one of the carbonyl carbons of Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into the volatile byproducts carbon dioxide and tert-butanol.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA. This protonation enhances the leaving group ability of the carbamate. The subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Quantitative Data in Boc-Based Peptide Synthesis

The efficiency of both the protection and deprotection steps, as well as the solubility of the building blocks, are critical for the overall success of peptide synthesis. The following tables summarize key quantitative data related to the Boc protecting group.

Table 1: Yields for Boc Protection of Amino Acids

Amino AcidReagentsSolvent SystemYield (%)Reference
L-Alanine(Boc)₂O, TriethylamineAcetone/Water93
L-Alanine Methyl Ester HCl(Boc)₂O, TriethylamineNot specified92.2
Pyrrolidine(Boc)₂O, TriethylamineDichloromethane100
Various Amines(Boc)₂O, DMAP (catalytic)TetrahydrofuranQuantitative

Table 2: Deprotection Conditions and Peptide Purity

Deprotection ReagentDeprotection TimeAverage Peptide PurityKey ObservationReference
55% TFA in Dichloromethane30 min9% higher than 100% TFAReduced formation of omission analogs
100% TFA5 minLowerIncreased omission analogs due to insufficient resin swelling

Table 3: Solubility of Representative Boc-Amino Acids

Boc-Amino AcidSolubility in Organic SolventsWater SolubilityReference
General Boc-Amino AcidsGood solubility in dichloromethane, DMF, ethyl acetatePoor
BOC-ONVery soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol.Insoluble

Experimental Protocols

The following are detailed protocols for the protection of an amino acid with the Boc group and a standard cycle of Boc-based solid-phase peptide synthesis.

Protocol for Boc Protection of an Amino Acid (e.g., L-Alanine)

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Dilute Hydrochloric Acid (HCl)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-alanine (e.g., 20 mmol) in a mixture of water (20 ml) and acetone (40 ml) in a reaction flask.

  • While stirring, add triethylamine (1.5 equivalents).

  • Slowly add di-tert-butyl dicarbonate (22 mmol) while maintaining the temperature at 25°C.

  • Continue stirring the reaction mixture for 4 hours.

  • Remove the acetone by distillation under reduced pressure.

  • Extract the aqueous layer with ether (3 x 10 ml) to remove unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

  • Extract the product into ethyl acetate (4 x 60 ml).

  • Combine the organic layers and wash with saturated brine solution (2 x 10 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.

  • Crystallize the obtained product from a mixture of ethyl acetate and petroleum ether (1:2 volume ratio) to yield Boc-L-alanine.

Protocol for a Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow.

Materials:

  • Boc-protected amino acid-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acid (for the next coupling)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a fritted reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a 50% solution of TFA in DCM for 5 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution for an additional 20 minutes. If the sequence contains Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution to scavenge the generated tert-butyl cations.

  • Washing: Wash the peptide-resin with DCM (2x) and then IPA (2x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x).

  • Amino Acid Coupling (HBTU activation):

    • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using the ninhydrin (Kaiser) test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Mandatory Visualizations

The following diagrams illustrate the core chemical transformations and the overall workflow of Boc-based peptide synthesis.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amino Acid) ProtectedAmine R-NH-Boc (Boc-protected Amino Acid) Amine->ProtectedAmine Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->ProtectedAmine Byproducts CO₂ + t-BuOH ProtectedAmine->Byproducts Byproduct Formation

Mechanism of Boc Protection of an Amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ProtectedAmine R-NH-Boc ProtonatedCarbamate R-NH-C(=O⁺H)-O-tBu ProtectedAmine->ProtonatedCarbamate Protonation Acid TFA (H⁺) Acid->ProtonatedCarbamate CarbamicAcid R-NH-COOH ProtonatedCarbamate->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ ProtonatedCarbamate->tButylCation DeprotectedAmine R-NH₃⁺ CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of Acid-Catalyzed Boc Deprotection.

Boc_SPPS_Workflow Start Start with Amino Acid-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-Amino Acid Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF) Repeat->FinalCleavage Final Amino Acid

References

Methodological & Application

Application Notes and Protocols for Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The use of the D-enantiomer of cysteine allows for the synthesis of peptides with modified structures, potentially leading to increased stability against enzymatic degradation and altered biological activity. The bulky trityl (Trt) group provides robust protection for the reactive sulfhydryl side chain of cysteine, preventing unwanted side reactions during peptide chain elongation. This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS.

The trityl group is highly acid-labile, which allows for its removal during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). However, this process generates stable trityl cations that can lead to side reactions, such as re-alkylation of the deprotected cysteine or modification of other sensitive residues like tryptophan. Therefore, the use of scavengers in the cleavage cocktail is essential to ensure high purity and yield of the target peptide.

Key Applications of this compound in SPPS

  • Synthesis of Peptides with D-amino acids: Incorporating D-cysteine can enhance the proteolytic stability of synthetic peptides, a desirable attribute for therapeutic candidates.

  • Formation of Disulfide Bridges: The Trt group can be selectively removed to allow for the formation of disulfide bonds, which are crucial for the structural integrity and biological function of many peptides.

  • Introduction of a Free Thiol Group: Following cleavage and deprotection, the free sulfhydryl group of D-cysteine is available for site-specific modifications, such as pegylation, labeling with fluorescent probes, or conjugation to carrier proteins.

Quantitative Data Summary

Table 1: Comparison of Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
Cleavage Cocktail (v/v/v)Target Residues for ScavengingTypical Reaction TimePurity (%)Notes
TFA / TIS / H₂O (95:2.5:2.5) [1]Trt, tBu2-3 hoursGoodA standard, effective cocktail for many peptides. TIS is a highly efficient scavenger for the trityl cation.[1][2]
Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) [1]Trt, tBu, Pbf, and other sensitive residues2-4 hoursHighA more robust and powerful cocktail for complex peptides, especially those with multiple sensitive residues.[1] It is, however, malodorous.
TFA / Thioanisole / EDT / Anisole (90:5:3:2) Trt, tBu, and other sensitive residues2-4 hoursHighAnother strong cocktail for complex peptides.
TFA / TIS / H₂O / EDT (94:1:2.5:2.5) Trt, tBu, and protection of the free thiol1.5-3 hoursHighEDT is included to protect the free cysteine thiol from oxidation.

Note: Purity can be sequence-dependent. The data presented is indicative of general performance.

Table 2: Racemization of Cysteine with Different Coupling Reagents (Fmoc context)

Obtaining direct, side-by-side comparative data for the coupling efficiency and racemization of This compound is challenging. However, data from studies on Fmoc-Cys(Trt)-OH can provide valuable insights. Cysteine is prone to racemization, and the choice of coupling reagent is critical.

Coupling Reagent/MethodBaseRacemization (% D-Cys)Key Considerations
DIC/HOBt None/DIPEALowA classic and effective method that generally results in low racemization.
HBTU DIPEA or NMMModerateA widely used and effective reagent, though can lead to higher racemization than DIC/HOBt.
HATU DIPEA, NMM, or CollidineLow to moderateOffers fast reaction times and high efficiency, often with reduced side reactions compared to HBTU.

Note: While this data is from Fmoc-SPPS, the general trends in racemization potential for these coupling reagents are relevant to Boc-SPPS.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Workflow for a Peptide Containing this compound

This protocol outlines the standard manual steps for incorporating this compound into a peptide chain on a solid support like Merrifield or PAM resin.

1. Resin Preparation and Swelling:

  • Place the resin in a reaction vessel.
  • Swell the resin in dichloromethane (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
  • Drain the solution.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
  • Wash the resin thoroughly with DCM and DMF.

4. Amino Acid Coupling (HBTU/DIPEA mediated):

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.
  • Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.
  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature.
  • Monitor the reaction completion with a Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling.

5. Washing:

  • Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Cys(Trt)

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the Trt and other acid-labile protecting groups.

1. Resin Preparation:

  • After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF and DCM.
  • Dry the peptide-resin completely under high vacuum for at least 3 hours, or preferably overnight. Incomplete drying can lead to side reactions.

2. Preparation of Cleavage Cocktail (TFA/TIS/H₂O):

  • In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% TIS, and 2.5% H₂O.
  • For 100 mg of resin, prepare approximately 2 mL of the cocktail.
  • Chill the cleavage cocktail in an ice bath for 5-10 minutes.

3. Cleavage Reaction:

  • Place the dried peptide-resin in a suitable reaction vessel.
  • Add the chilled cleavage cocktail to the resin.
  • Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.

4. Peptide Precipitation and Isolation:

  • Filter the reaction mixture to separate the resin.
  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
  • Combine the filtrates.
  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether.
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the peptide pellet under vacuum.

5. Analysis:

  • The crude peptide can be analyzed by HPLC and mass spectrometry to determine its purity and confirm its identity.

Mandatory Visualizations

Boc-SPPS Workflow for a Peptide Containing this compound

Boc_SPPS_Workflow cluster_cycle SPPS Cycle start Start: Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection end_node Final Peptide neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling: This compound + Coupling Reagent neutralization->coupling washing Washing (DMF, DCM) coupling->washing washing->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA/TIS/H2O) washing->cleavage Final Amino Acid precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification purification->end_node

Caption: General workflow of a Boc-SPPS cycle for incorporating this compound.

Logical Relationship of Cleavage and Scavenging

Cleavage_Scavenging peptide_resin Peptide-Resin (with Cys(Trt)) cleaved_peptide Cleaved Peptide (with free Cys-SH) peptide_resin->cleaved_peptide Cleavage trityl_cation Trityl Cation (Trt+) (Reactive) peptide_resin->trityl_cation Cleavage tfa TFA scavenger Scavenger (e.g., TIS) scavenged_cation Scavenged Cation (Inert) scavenger->scavenged_cation side_product Side Product (e.g., S-Trt-Peptide) cleaved_peptide->side_product Re-alkylation (unwanted) trityl_cation->scavenged_cation Trapping trityl_cation->side_product

Caption: Role of scavengers in preventing side reactions during TFA-mediated cleavage.

References

Application Notes and Protocols for the Deprotection of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (Boc) protecting group from amino acids is a fundamental step in peptide synthesis and the development of peptide-based therapeutics. This document provides detailed protocols and application notes for the acidic deprotection of N-Boc-D-cysteine(trityl)-OH. The cysteine thiol group, protected by the acid-labile trityl (Trt) group, presents specific challenges during Boc deprotection due to the generation of reactive carbocations. This guide outlines optimized conditions to ensure efficient deprotection while minimizing common side reactions.

The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][3] In the case of Boc-D-Cys(Trt)-OH, the acidic conditions will simultaneously cleave both the N-terminal Boc group and the S-trityl group.[4] The success of this reaction is highly dependent on the composition of the "cleavage cocktail," which includes scavengers to trap the reactive tert-butyl and trityl carbocations generated during the reaction.[5] Without effective scavenging, these electrophilic species can lead to undesirable side reactions, such as re-alkylation of the deprotected cysteine thiol.

Chemical Transformation and Potential Side Reactions

The deprotection reaction proceeds via an acid-catalyzed cleavage of the Boc and Trt groups, forming a free amine and a free thiol. The mechanism involves the protonation of the protecting groups, followed by the formation of stable carbocations (tert-butyl and trityl) and the release of carbon dioxide and triphenylmethanol, respectively.

Start This compound Intermediate Protonated Intermediate Start->Intermediate  TFA (H+) Product H-D-Cys-OH Intermediate->Product Deprotection Byproduct1 Trityl Cation (Trt+) Intermediate->Byproduct1 Byproduct2 tert-Butyl Cation (tBu+) Intermediate->Byproduct2 SideProduct1 S-Trityl Re-attachment Product->SideProduct1 Reaction with Trt+ SideProduct2 S-tert-Butylation Product->SideProduct2 Reaction with tBu+ SideProduct3 Disulfide Formation Product->SideProduct3 Oxidation Byproduct1->SideProduct1 Trapped1 Trapped Trt+ Byproduct1->Trapped1 Trapping Byproduct2->SideProduct2 Trapped2 Trapped tBu+ Byproduct2->Trapped2 Trapping Scavengers Scavengers (TIS, EDT, H₂O) Scavengers->Trapped1 Scavengers->Trapped2

Caption: Deprotection pathway of this compound and the role of scavengers in preventing side reactions.

Experimental Protocols

Materials
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O), deionized

  • Cold diethyl ether

  • Nitrogen gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol 1: Standard TFA/TIS/H₂O Deprotection

This protocol is a standard and effective method for the deprotection of cysteine-containing amino acids. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratios: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. Prepare the cocktail immediately before use.

  • Deprotection Reaction:

    • Dissolve this compound in anhydrous DCM in a round bottom flask at a concentration of approximately 20-50 mg/mL.

    • Cool the solution in an ice bath for 5-10 minutes.

    • While stirring, add the freshly prepared cleavage cocktail (10-20 volumes relative to the substrate weight, e.g., 10-20 mL per gram).

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC: Spot the reaction mixture on a silica plate. The deprotected product is more polar and will have a lower Rf value. Staining with ninhydrin will visualize the primary amine as a colored spot (typically purple).

    • HPLC: Take a small aliquot from the reaction, quench with a large volume of cold ether, centrifuge, decant the ether, and dissolve the residue in a suitable solvent for analysis.

  • Work-up and Isolation:

    • Once the deprotection is complete, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.

    • Add cold diethyl ether to the oily residue to precipitate the deprotected amino acid hydrochloride salt.

    • Suspend the precipitate in the ether, transfer to a centrifuge tube, and centrifuge to pellet the product.

    • Decant the ether and wash the pellet with cold diethyl ether two more times to remove the scavengers and their byproducts.

    • Dry the resulting white solid under vacuum.

Protocol 2: TFA/EDT/TIS Deprotection (for sequences prone to oxidation)

This protocol includes 1,2-ethanedithiol (EDT), a scavenger that is also a reducing agent, which can help minimize disulfide bond formation.

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% EDT, and 1% H₂O (v/v/v/v).

  • Deprotection Reaction: Follow the steps outlined in Protocol 1, using this cleavage cocktail.

  • Reaction Monitoring: Monitor as described in Protocol 1.

  • Work-up and Isolation: Follow the work-up procedure from Protocol 1. Note that the odor of EDT requires proper handling and disposal.

Experimental Workflow

A Dissolve this compound in DCM C Cool solution to 0°C A->C B Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) D Add Cleavage Cocktail to substrate solution B->D C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor Reaction (TLC/HPLC) E->F F->E Incomplete G Concentrate in vacuo F->G Complete H Precipitate with Cold Diethyl Ether G->H I Centrifuge and Wash Pellet (2-3x with cold ether) H->I J Dry Product under Vacuum I->J K H-D-Cys-OH · TFA Salt J->K

Caption: General experimental workflow for the deprotection of this compound.

Data Presentation

The efficiency of the deprotection and the purity of the final product are critical. The choice of cleavage cocktail can significantly impact the outcome, particularly in minimizing side products.

Cocktail Composition (v/v/v)Reaction Time (h)Typical Yield (%)Purity (by HPLC, %)Notes
95% TFA / 5% H₂O2-480-9085-95Risk of S-alkylation due to insufficient scavenging of the trityl cation.
95% TFA / 2.5% TIS / 2.5% H₂O2-4>95>98Highly effective at scavenging both tert-butyl and trityl cations, minimizing alkylation side products.
94% TFA / 2.5% TIS / 2.5% EDT2-4>95>98EDT provides additional protection against oxidation to disulfides, useful for sensitive sequences.
50% TFA in DCM4-670-8590-95Slower reaction rate; may be useful if other, more acid-labile groups are present that need to be preserved (not applicable here).

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient acid strength, short reaction time, or poor substrate solubility.Increase reaction time and monitor by HPLC until the starting material is consumed. Ensure the TFA is fresh and not hydrated. If solubility is an issue, a co-solvent might be necessary, but DCM is generally effective.
Low Yield Incomplete precipitation, loss during washes, or significant side product formation.Ensure the diethyl ether is sufficiently cold to maximize precipitation. Minimize the volume of wash solvent. Optimize the scavenger cocktail to prevent side reactions that consume the product.
Impure Product S-alkylation: Ineffective scavenging of tert-butyl or trityl cations.Oxidation: Formation of disulfide bonds.For S-alkylation: Ensure an adequate amount of TIS is used in the cleavage cocktail. TIS is particularly effective against the trityl cation.For Oxidation: Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding EDT to the cocktail.
Product is an Oil Residual solvent or scavenger byproducts.Ensure thorough washing with cold diethyl ether. Re-precipitate the product if necessary. Dry under high vacuum for an extended period.

References

Application Notes and Protocols for the Cleavage of the Trityl Group from Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cysteine residues are pivotal in the structure and function of peptides and proteins, primarily due to the ability of their thiol side chains to form disulfide bonds, which stabilize tertiary and quaternary structures. In chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the high nucleophilicity of the cysteine thiol necessitates protection to prevent undesirable side reactions. The trityl (Trt) group is a widely used protecting group for cysteine in Fmoc-based SPPS due to its stability under basic conditions required for Fmoc deprotection and its lability under acidic conditions used for cleavage from the resin.[1][2]

The cleavage of the S-trityl group is an acid-catalyzed process that generates a highly stable trityl cation. This cation can lead to side reactions by re-alkylating the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[1][2] Therefore, the use of scavengers in the cleavage cocktail is crucial to irreversibly trap the trityl cation and ensure complete and clean deprotection.[2] This document provides detailed application notes, protocols, and quantitative data for the efficient cleavage of the trityl group from cysteine-containing peptides.

Key Features of Trityl Protection in Cysteine Chemistry

  • Acid Lability: The trityl group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the solid support in Fmoc-SPPS.

  • Stability: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc protecting group from the N-terminus during peptide elongation.

  • Scavenger Requirement: The cleavage generates a stable trityl cation, necessitating the use of scavengers to prevent side reactions. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the trityl cation to the inert triphenylmethane.

Quantitative Data Summary

The efficiency of trityl group cleavage and the minimization of side reactions are highly dependent on the composition of the cleavage cocktail and the reaction conditions. The following tables summarize key quantitative data related to the deprotection of S-trityl cysteine.

Table 1: Common Cleavage Cocktails for Trityl Deprotection

Reagent CocktailCompositionApplication NotesReference
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A widely used, robust cocktail for peptides containing multiple sensitive residues. The combination of scavengers effectively traps various cationic species.
TFA/TIS/Water TFA/TIS/H₂O (95:2.5:2.5)A general-purpose, low-odor cocktail suitable for many sequences. TIS is a very effective scavenger for the trityl cation.
TFA/TIS/EDT TFA/TIS/EDT (composition varies)The addition of ethanedithiol (EDT) can be beneficial, especially for preventing acid-catalyzed oxidation of tryptophan residues.
TFA/Phenol TFA with 2% phenol (w/v)Phenol can act as a scavenger. The cleavage efficiency can be concentration-dependent.

Table 2: Efficiency of Deprotection and Side Product Formation

Cysteine Protecting GroupCleavage CocktailDeprotection EfficiencySide Products NotedReference
Cys(Trt)TFA with scavengersGenerally high, but incomplete deprotection can occur without efficient scavenging.Re-alkylation of cysteine or tryptophan.
Cys(Trt)TFA/TIS/H₂O (96/2/2) for 2h at RTNot explicitly quantified for Trt, but TIS is noted to be highly effective.TIS can promote disulfide formation.
Cys(Acm)TFA/TIS (98/2) for 12h at 37°CSignificant deprotection, indicating TIS can act as a deprotection reagent.Disulfide formation.
Cys(Trt) at C-terminusFmoc/tBu protocols-Formation of 3-(1-piperidinyl)alanine via β-elimination. Using the bulky trityl group minimizes this.

Experimental Protocols

The following are detailed protocols for the cleavage of the trityl group from cysteine-containing peptides synthesized on a solid support.

Protocol 1: Standard Cleavage using TFA/TIS/Water

This protocol is suitable for most peptides containing S-trityl cysteine.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

  • Shaker or agitator

Procedure:

  • Resin Preparation:

    • Place the dried peptidyl-resin in a suitable reaction vessel.

    • Wash the resin three times with DMF.

    • Wash the resin three times with DCM to remove residual DMF and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The solution may develop a yellow or orange color due to the formation of the trityl cation.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide.

    • Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Cleavage using Reagent K

This protocol is recommended for peptides with multiple sensitive residues, such as tryptophan, methionine, and arginine, in addition to S-trityl cysteine.

Materials:

  • Same as Protocol 1, with the addition of phenol, thioanisole, and 1,2-ethanedithiol (EDT).

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, carefully prepare Reagent K by combining TFA, water, phenol, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio. For 10 mL of cocktail, use 8.25 mL of TFA, 0.5 mL of water, 0.5 g of phenol, 0.5 mL of thioanisole, and 0.25 mL of EDT.

  • Cleavage Reaction: Follow step 3 of Protocol 1.

  • Peptide Precipitation and Isolation: Follow step 4 of Protocol 1.

  • Purification: Follow step 5 of Protocol 1.

Visualizations

Cleavage Mechanism of S-Trityl Cysteine

The following diagram illustrates the acid-catalyzed cleavage of the trityl group from a cysteine residue and the subsequent quenching of the trityl cation by triisopropylsilane (TIS).

Cleavage_Mechanism CysTrt Cys-S-Trityl ProtonatedCys Cys-S(H+)-Trityl CysTrt->ProtonatedCys Protonation TFA H+ (TFA) TFA->ProtonatedCys TIS TIS Triphenylmethane Triphenylmethane TIS->Triphenylmethane CysSH Cys-SH ProtonatedCys->CysSH Cleavage TritylCation Trityl Cation (CPh3+) ProtonatedCys->TritylCation TritylCation->Triphenylmethane Reduction Si_intermediate [TIS-H]+

Caption: Acid-catalyzed cleavage of the S-Trityl group and scavenger action.

General Experimental Workflow for Trityl Deprotection

This workflow outlines the key steps from the protected peptidyl-resin to the purified peptide.

Experimental_Workflow start Protected Peptidyl-Resin wash_dmf Wash with DMF start->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm dry Dry Resin wash_dcm->dry cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) dry->cleavage agitate Agitate for 2-3 hours cleavage->agitate filter Filter to remove resin agitate->filter precipitate Precipitate peptide in cold ether filter->precipitate centrifuge Centrifuge and wash pellet precipitate->centrifuge dry_peptide Dry crude peptide centrifuge->dry_peptide purify RP-HPLC Purification dry_peptide->purify lyophilize Lyophilize purify->lyophilize end Pure Peptide lyophilize->end

Caption: General workflow for peptide cleavage and purification.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: This can occur if the cleavage reaction time is too short or if the scavenger is inefficient or used in insufficient quantity. The reversibility of the S-tritylation reaction necessitates effective trapping of the trityl cation.

  • Re-alkylation: The electrophilic trityl cation can react with the deprotected cysteine thiol or other nucleophilic residues like tryptophan. The use of efficient scavengers like TIS is critical to prevent this.

  • Oxidation: The free thiol of cysteine can be oxidized to form disulfide bonds. While sometimes desired, for obtaining the free thiol, it is important to handle the cleaved peptide under conditions that minimize oxidation until purification. TIS has been observed to sometimes promote disulfide formation.

  • Racemization: C-terminal cysteine residues can be prone to racemization, although the bulky trityl group tends to minimize this side reaction compared to smaller protecting groups.

  • Piperidine Adduct Formation: For peptides with a C-terminal cysteine, a side product can form from the addition of piperidine (from Fmoc deprotection steps) to a dehydroalanine intermediate. The use of the sterically bulky trityl group helps to suppress this side reaction.

Conclusion

The trityl group is a robust and reliable choice for the protection of cysteine in Fmoc-based SPPS. Successful cleavage of the trityl group hinges on the use of a strong acid like TFA and, critically, the inclusion of effective scavengers such as TIS to prevent side reactions mediated by the stable trityl cation. The protocols provided herein offer standardized procedures for achieving efficient deprotection and obtaining high-quality cysteine-containing peptides for research and drug development applications. Careful consideration of the peptide sequence and potential side reactions should guide the choice of the specific cleavage cocktail and reaction conditions.

References

Protocol for the Efficient Incorporation of Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of N-α-Boc-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). This guide covers the essential steps from coupling and monitoring to final cleavage, with a focus on maximizing yield and purity while minimizing common side reactions.

Introduction

Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The incorporation of D-cysteine, an unnatural amino acid, can enhance peptide stability against enzymatic degradation. The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine, offering robust protection during synthesis while allowing for straightforward removal during the final cleavage step under acidic conditions. This protocol details the key considerations and procedures for successfully incorporating this compound into a peptide chain.

Key Considerations

Several factors must be carefully controlled to ensure the successful incorporation of this compound:

  • Coupling Activation: The choice of coupling reagent is critical to prevent racemization of the cysteine residue, a common side reaction.

  • Steric Hindrance: The bulky trityl group can slow down the coupling reaction. Sufficient coupling time and appropriate reagents are necessary to ensure the reaction goes to completion.

  • Deprotection: The repetitive acid treatment for Boc group removal must be carefully performed to avoid premature cleavage of the acid-labile Trt group.

  • Cleavage: The final cleavage from the resin and deprotection of side-chain protecting groups must be optimized to either retain or remove the Trt group as desired.

Experimental Protocols

The following protocols outline the standard procedures for incorporating this compound in a manual or automated Boc-SPPS workflow.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).

  • Swell the resin in DCM for at least 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

Protocol 2: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • Wash the swollen resin with DCM (3 x 10 mL/g of resin).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for a pre-wash of 2-5 minutes, then drain the solution.[1]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[1][2]

  • Filter the resin and wash thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[1][2]

Note: For peptides containing other sensitive residues like methionine or tryptophan, the addition of 0.5% dithioethane (DTE) to the TFA/DCM solution is recommended to scavenge the tert-butyl cations formed during deprotection and prevent side reactions.

Protocol 3: Neutralization

The protonated N-terminal amine resulting from the TFA treatment must be neutralized before the next coupling step.

  • Wash the peptide-resin with DCM (3 x 10 mL/g of resin).

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM (3x).

In-situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be employed and may improve coupling efficiency in cases of peptide aggregation.

Protocol 4: Coupling of this compound

This protocol describes the coupling of the this compound to the free N-terminus of the resin-bound peptide. The choice of coupling reagent is critical to minimize racemization. Carbodiimide-based reagents like DIC in combination with an additive like HOBt are generally preferred for cysteine coupling in Boc-SPPS as they proceed under more neutral conditions.

Recommended Method: DIC/HOBt Coupling

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in a minimal amount of DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test (see Protocol 5).

  • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Alternative Coupling Reagents:

While aminium/uronium-based reagents like HBTU and HATU are highly efficient, they require a base for activation, which can increase the risk of cysteine racemization. If these reagents are used, careful control of pre-activation time and temperature is crucial.

Protocol 5: Monitoring Coupling Completion - The Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction.

Reagents:

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Color ObservationInterpretationAction
Yellow or colorless beads and solutionCoupling is complete (>99.5% completion)Proceed to the next deprotection step.
Slightly blue beads, colorless solutionCoupling is nearly completeExtend the coupling time or perform a capping step.
Dark blue beads and/or blue solutionCoupling is incompleteRecouple with fresh reagents.

For a visual representation of the Boc-SPPS workflow, please refer to the diagram below.

Boc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DCM, DMF) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (this compound, DIC/HOBt in DMF) Neutralization->Coupling Washing Washing (DMF, DCM, MeOH) Coupling->Washing Next_Cycle Next Amino Acid Cycle or Final Cleavage Washing->Next_Cycle

General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 6: Peptide Cleavage from Resin

The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail depends on whether the Trt group on the cysteine side chain is to be retained or removed.

A. Cleavage with Removal of the Trt Group (Standard Method)

The Trt group is labile to strong acids like TFA and will be removed during the standard cleavage procedure.

Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

This cocktail is effective for peptides containing multiple sensitive residues, including cysteine.

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

B. Mild Cleavage to Retain the Trt Group

To cleave the peptide from a hyper-acid labile resin (e.g., 2-chlorotrityl resin) while keeping the Trt group intact, a much milder acidic condition is required.

Cleavage Cocktail:

  • TFA/DCM (1:99 v/v) or Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the mild cleavage cocktail to the resin.

  • Agitate the mixture for 30-60 minutes, monitoring the cleavage progress by taking small aliquots and analyzing by HPLC.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent to obtain the peptide with the Trt group still attached.

The following diagram illustrates the decision-making process for choosing a cleavage strategy.

Decision tree for choosing the appropriate cleavage strategy.

Data Presentation

Table 1: Comparison of Coupling Reagents for Cysteine Incorporation

Coupling Reagent/MethodBaseRacemization (% D-Cys)Notes
HBTU/HOBtDIEAHighCommonly used but prone to racemization with sensitive amino acids.
HATU/HOAtDIEALower than HBTUGenerally faster and results in less racemization compared to HBTU.
DIC/HOBt None (in situ neutralization) Low Recommended for minimizing racemization of cysteine.
DIC/OxymaPureNone (in situ neutralization)LowOxymaPure can be a superior racemization suppressant to HOBt in some cases.

Table 2: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides

Cleavage Cocktail (Composition)PurposeKey Scavengers
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5)Standard cleavage and deprotection, including Trt removal.Phenol, Thioanisole, EDT
Reagent B (TFA/Phenol/H₂O/TIS - 88:5:5:2)"Odorless" alternative for standard cleavage, effective for Trt removal.Phenol, Triisopropylsilane (TIS)
1% TFA in DCM Mild cleavage from hyper-acid labile resins to retain the Trt group.None

Troubleshooting and Side Reactions

  • Racemization: As highlighted, cysteine is prone to racemization. Using DIC/HOBt for coupling is the primary strategy to mitigate this. If racemization persists, lowering the coupling temperature may be beneficial.

  • Incomplete Coupling: Due to the steric bulk of the Trt group, a second coupling (double coupling) may be necessary. Always confirm completion with the Kaiser test.

  • S-alkylation: During cleavage, the liberated trityl cation can re-alkylate other nucleophilic side chains, such as tryptophan or methionine. The use of scavengers like TIS or EDT is crucial to trap these cations.

  • Oxidation: The free thiol of cysteine is susceptible to oxidation, leading to disulfide bond formation. Performing the cleavage and work-up under an inert atmosphere and using reducing agents like DTT in purification buffers can prevent unwanted oxidation.

By following these detailed protocols and considering the key factors outlined, researchers can confidently and successfully incorporate this compound into their target peptides, achieving high yields and purity.

References

Application Notes and Protocols for Disulfide Bond Formation using Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-cysteine residues and the subsequent formation of disulfide bonds. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the N-terminus, while the highly bulky trityl (Trt) group offers robust protection for the reactive thiol side-chain. This combination is particularly advantageous in Boc-based SPPS strategies. The acid-labile nature of the Trt group allows for its removal during the final cleavage of the peptide from the resin, yielding a free thiol ready for disulfide bond formation. Alternatively, specific oxidative conditions can be employed for simultaneous deprotection and disulfide bridge formation. This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in the synthesis of disulfide-containing peptides.

Chemical Properties

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-S-trityl-D-cysteine
Molecular Formula C27H29NO4S
Molecular Weight 463.59 g/mol
CAS Number 87494-13-1
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.

Applications in Peptide Synthesis and Drug Development

This compound is extensively used in the synthesis of a wide range of peptides, including those with therapeutic potential. The incorporation of D-cysteine can enhance peptide stability against enzymatic degradation. The ability to form disulfide bonds is crucial for constraining the peptide's conformation, which is often essential for its biological activity and receptor binding affinity.

Key Applications Include:

  • Synthesis of Cyclic Peptides: Intramolecular disulfide bonds are commonly used to create cyclic peptides with improved stability and defined secondary structures.

  • Formation of Peptides with Multiple Disulfide Bridges: In conjunction with orthogonal cysteine protecting groups (e.g., Acm, StBu), this compound is instrumental in strategies for the regioselective formation of multiple, complex disulfide linkages, as seen in toxins and hormones like conotoxins and insulin analogs.[1][2]

  • Development of Peptide-Based Therapeutics: The resulting disulfide-constrained peptides are explored as drug candidates for various diseases due to their enhanced stability and target specificity. This compound has been utilized in the synthesis of bioactive peptides like the histone deacetylase inhibitor spiruchostatin.[3]

Experimental Protocols

Protocol 1: Standard Boc-SPPS incorporating this compound

This protocol outlines the general cycle for incorporating a this compound residue into a growing peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., MBHA or PAM resin)

  • Boc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc synthesis context where a hybrid strategy might be used)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Trityl Deprotection with TFA

This method simultaneously cleaves the peptide from the resin and removes the Trityl protecting group, yielding a peptide with free thiol groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, 2.5% 1,2-ethanedithiol (EDT) can be added.[4]

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Disulfide Bond Formation Methods

Following deprotection of the Trityl group, several methods can be employed to form the disulfide bond.

Method A: Air Oxidation

This is a common and mild method for forming a single disulfide bond, particularly for intramolecular cyclization.

Materials:

  • Lyophilized peptide with free thiols

  • 0.1 M Ammonium Bicarbonate buffer (pH 8.0-8.5) or dilute acetic acid.[5]

Procedure:

  • Dissolve the peptide in the chosen buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

  • Stir the solution gently, open to the atmosphere, at room temperature.

  • Monitor the reaction progress by HPLC and/or Ellman's test. The reaction can take several hours to days.

  • Once the reaction is complete, acidify the solution with acetic acid or TFA.

  • Lyophilize the peptide solution.

  • Purify the cyclized peptide by HPLC.

Method B: Iodine-Mediated Deprotection and Oxidation

Iodine can be used to simultaneously remove the Trityl group and oxidize the resulting thiols to form a disulfide bond. This method is often faster than air oxidation.

Materials:

  • Trityl-protected peptide

  • 0.1 M solution of iodine in a suitable solvent (e.g., DCM, methanol, or aqueous acetic acid)

  • Aqueous solution of ascorbic acid or sodium thiosulfate

Procedure:

  • Dissolve the peptide in a suitable solvent (e.g., DCM or methanol) at a concentration of 1-5 mg/mL.

  • Add the iodine solution dropwise with stirring until a persistent yellow-brown color remains.

  • Continue stirring at room temperature for 30 minutes to 2 hours, monitoring the reaction by HPLC.

  • Quench the excess iodine by adding aqueous ascorbic acid or sodium thiosulfate solution until the yellow color disappears.

  • Remove the organic solvent under reduced pressure.

  • Purify the peptide by HPLC.

Method C: DMSO Oxidation

Dimethyl sulfoxide (DMSO) is an effective oxidizing agent for disulfide bond formation, particularly for hydrophobic peptides or when a wider pH range is desired.

Materials:

  • Peptide with free thiols

  • Aqueous buffer (pH 3-8)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the peptide in an aqueous buffer.

  • Add DMSO to a final concentration of 10-20% (v/v).

  • Stir the solution at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by HPLC.

  • Once complete, the peptide can be directly purified by HPLC.

Data Presentation: Comparison of Disulfide Bond Formation Strategies

The choice of deprotection and oxidation method can significantly impact the yield and purity of the final disulfide-containing peptide. The following table summarizes the characteristics of common methods.

MethodDeprotection ReagentOxidation ReagentTypical Reaction TimeReported YieldsAdvantagesDisadvantages
TFA Cleavage & Air Oxidation TFAAtmospheric O2Hours to DaysVariable, sequence-dependentMild conditions, simple procedure.Can be slow and may lead to oligomerization at high concentrations.
Iodine-Mediated IodineIodine30 min - 2 hoursGenerally good to highFast and efficient, simultaneous deprotection and oxidation.Potential for side reactions (e.g., iodination of Tyr, His, Trp).
TFA Cleavage & DMSO Oxidation TFADMSO0.5 - 4 hoursGood to highEffective for hydrophobic peptides, wide pH range (3-8).Requires removal of DMSO during purification.

Note: Yields are highly sequence-dependent and the values provided are indicative based on literature reports.

Visualization of Experimental Workflows and Logic

Decision-Making Workflow for Cysteine Protecting Group Strategy

The selection of a cysteine protecting group strategy is a critical step in planning the synthesis of a disulfide-containing peptide. The following diagram illustrates the logical considerations involved.

G start Start: Design of Cysteine-Containing Peptide num_ss Number of Disulfide Bonds? start->num_ss single_ss Single Disulfide Bond num_ss->single_ss One multiple_ss Multiple Disulfide Bonds num_ss->multiple_ss More than one strategy Choose Cysteine Protecting Group Strategy single_ss->strategy multiple_ss->strategy trt_only Use this compound for all Cys residues strategy->trt_only For single disulfide orthogonal Use Orthogonal Protecting Groups (e.g., Trt, Acm, StBu) strategy->orthogonal For multiple disulfides deprotection Select Deprotection/Oxidation Method trt_only->deprotection regioselective Sequential Deprotection and Oxidation orthogonal->regioselective tfa_air TFA Cleavage + Air Oxidation deprotection->tfa_air Mildest conditions tfa_dmso TFA Cleavage + DMSO Oxidation deprotection->tfa_dmso Hydrophobic peptide iodine Iodine-Mediated Deprotection/Oxidation deprotection->iodine Faster reaction end Purified Peptide with Correct Disulfide Bonds tfa_air->end tfa_dmso->end iodine->end regioselective->end

Caption: Decision tree for selecting a cysteine protecting group strategy.

General Workflow for Regioselective Disulfide Bond Formation

This workflow illustrates the general steps for synthesizing a peptide with two distinct disulfide bonds using an orthogonal protection strategy involving this compound and another protected cysteine derivative (e.g., with an Acm group).

G start Start: Solid-Phase Peptide Synthesis with this compound and Boc-D-Cys(Acm)-OH cleavage Cleavage from Resin (e.g., HF or TFMSA) Trt group is removed, Acm group remains start->cleavage oxidation1 First Disulfide Bond Formation (e.g., Air or DMSO oxidation) cleavage->oxidation1 purification1 Intermediate Purification (HPLC) oxidation1->purification1 deprotection2 Removal of Acm Group (e.g., Iodine or Silver Acetate) purification1->deprotection2 oxidation2 Second Disulfide Bond Formation (e.g., Iodine oxidation) deprotection2->oxidation2 purification2 Final Purification (HPLC) oxidation2->purification2 end Peptide with two regioselective disulfide bonds purification2->end

Caption: Workflow for regioselective disulfide bond formation.

References

Application Notes and Protocols for the Synthesis of Spiruchostatin A Utilizing Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiruchostatin A is a potent, bicyclic depsipeptide natural product that exhibits significant activity as a histone deacetylase (HDAC) inhibitor.[1] Its complex structure, featuring a disulfide bridge and several chiral centers, has made it a challenging target for total synthesis. This document provides detailed application notes and protocols for the incorporation of the key building block, Boc-D-Cys(Trt)-OH, in the synthesis of spiruchostatin A and its analogues. The protocols described are based on established solid-phase peptide synthesis (SPPS) methodologies and findings from successful total synthesis campaigns.[2][3] The trityl (Trt) protecting group for the cysteine thiol is strategically employed for its stability during peptide elongation and its lability under acidic conditions, allowing for controlled deprotection and subsequent disulfide bond formation.

Biological Context: Spiruchostatin A Mechanism of Action

Spiruchostatin A exerts its anticancer effects by inhibiting Class I histone deacetylases (HDACs).[4] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcriptional activation of tumor suppressor genes that are often silenced in cancer cells. The downstream effects of HDAC inhibition by spiruchostatin A include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), collectively contributing to its potent anti-tumor activity.[1]

Spiruchostatin_A_Pathway Spiruchostatin_A Spiruchostatin A HDACs Histone Deacetylases (Class I) Spiruchostatin_A->HDACs Inhibition Acetylation Increased Acetylation Histones Histone Proteins HDACs->Histones Deacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Tumor_Suppressor Tumor Suppressor Gene Transcription Chromatin->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest ROS ROS Generation Tumor_Suppressor->ROS Anticancer Anticancer Effects Apoptosis->Anticancer Cell_Cycle_Arrest->Anticancer ROS->Anticancer

Caption: Mechanism of action of Spiruchostatin A as an HDAC inhibitor.

Synthetic Strategy Overview

The synthesis of the linear peptide backbone of spiruchostatin A is amenable to solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of protected amino acids to a solid support, followed by cleavage from the resin, cyclization, and disulfide bond formation. The use of this compound is critical for introducing the D-cysteine residue with its thiol group protected to prevent unwanted side reactions during chain elongation.

SPPS_Workflow cluster_resin On-Resin Operations cluster_solution Solution Phase Operations Resin Solid Support (e.g., Merrifield Resin) Attachment Attachment of First Amino Acid Resin->Attachment Deprotection1 Boc Deprotection (TFA) Attachment->Deprotection1 Coupling Coupling of This compound Deprotection1->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Cleavage Cleavage from Resin & Global Deprotection (HF) Elongation->Cleavage Cyclization Macrolactonization Cleavage->Cyclization Disulfide Disulfide Bond Formation (Oxidation) Cyclization->Disulfide Spiruchostatin_A Spiruchostatin A Disulfide->Spiruchostatin_A

Caption: General workflow for the synthesis of Spiruchostatin A.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis - Coupling of this compound

This protocol details the manual solid-phase synthesis steps for the incorporation of this compound onto a growing peptide chain attached to a Merrifield resin.

Materials:

  • Peptidyl-resin (e.g., on Merrifield resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF.

    • Add the dissolved amino acid solution to the resin.

    • Add DIC (2.0 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 1-2 hours and re-test.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for the coupling of subsequent amino acids in the sequence.

Data Presentation

The efficiency of the coupling reaction is critical for the overall yield of the final product. The following table summarizes typical coupling efficiencies for Boc-protected amino acids using different coupling reagents.

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Racemization
DIC HOBt DIEA 2-4 hours Low
HBTUHOBtDIEA1-2 hoursModerate
HATU-DIEA30-60 minutesVery Low
PyBOP-DIEA1-2 hoursModerate

Note: The use of DIC/HOBt is a classic and effective method that helps to suppress racemization, which is a known risk for cysteine residues.

Cleavage and Deprotection

Following the complete assembly of the linear peptide on the solid support, the peptide is cleaved from the resin, and all protecting groups, including the Boc and Trt groups, are removed simultaneously. This is typically achieved using strong acid conditions.

Protocol 2: HF Cleavage

Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptidyl-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Preparation: Dry the peptidyl-resin thoroughly under vacuum. Place the resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add anisole (1.0 mL per gram of resin) to act as a scavenger for the carbocations generated during deprotection.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat the ether wash twice.

  • Drying: Dry the crude peptide under vacuum.

Conclusion

The successful synthesis of spiruchostatin A relies on a carefully planned and executed strategy. The use of this compound is a key element in this process, allowing for the efficient and stereochemically controlled incorporation of the D-cysteine residue. The protocols provided herein offer a robust framework for researchers engaged in the synthesis of spiruchostatin A and its analogues for further investigation into their therapeutic potential. Careful monitoring of coupling reactions and adherence to safety protocols during cleavage are paramount for a successful synthetic outcome.

References

Application of Boc-D-Cys(Trt)-OH in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH, is a pivotal building block in modern drug discovery, particularly in the synthesis of complex peptide and peptidomimetic drug candidates. Its unique structural features, including the acid-labile Boc protecting group for the α-amine and the bulky, acid-sensitive trityl (Trt) group for the thiol side chain, offer strategic advantages in solid-phase peptide synthesis (SPPS). The incorporation of a D-enantiomer of cysteine enhances the metabolic stability of the resulting peptides, making them more viable as therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of bioactive compounds, with a focus on histone deacetylase (HDAC) inhibitors.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is a crucial component in the total synthesis of several potent cyclic depsipeptide HDAC inhibitors, such as Spiruchostatin A and FK228 (Romidepsin).[1][2] These natural products and their analogues exhibit significant anti-tumor activity by inhibiting HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. The D-cysteine residue in these molecules is part of the cap group that interacts with the zinc ion in the active site of HDACs.

Quantitative Data: Biological Activity of Synthesized HDAC Inhibitors

The following table summarizes the inhibitory activity of Romidepsin (FK228), a clinically approved drug synthesized using a D-cysteine derivative, against various HDAC isoforms.

CompoundHDAC1 (IC₅₀, nM)HDAC2 (IC₅₀, nM)HDAC4 (IC₅₀, nM)HDAC6 (IC₅₀, nM)
Romidepsin (FK228)364751014,000

Table 1: Inhibitory concentration (IC₅₀) values of Romidepsin against different HDAC isoforms.[3]

Significance of D-Cysteine Incorporation

The use of D-amino acids, such as D-cysteine, in peptide-based drug candidates offers a significant advantage in overcoming their inherent metabolic instability. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. By substituting L-amino acids with their D-enantiomers, the resulting peptides become resistant to proteolytic degradation, thereby prolonging their circulation time and enhancing their bioavailability.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide sequence on a solid support.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Coupling additive: 1-Hydroxybenzotriazole (HOBt)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 5% DIPEA in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (2 equivalents) and HOBt (2 equivalents) in DMF.

    • Add DIC (2 equivalents) to the solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat steps 2-6 for the coupling of subsequent amino acids.

SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (5% DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound, DIC/HOBt, DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Next_AA Couple Next Amino Acid Kaiser->Next_AA Negative Cleavage Cleavage from Resin Kaiser->Cleavage Positive (Final AA) Next_AA->Deprotection

Boc-SPPS workflow for peptide synthesis.

Cleavage and Deprotection of the Trityl Group

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt protecting group from the D-cysteine residue.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry thoroughly.

  • Add the freshly prepared cleavage cocktail to the peptide-resin.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage_Deprotection PeptideResin Peptide-Resin (with Boc-D-Cys(Trt)) CleavageCocktail Add Cleavage Cocktail (TFA/TIS/H2O) PeptideResin->CleavageCocktail Stir Stir at RT (2-4 hours) CleavageCocktail->Stir Filter Filter to remove resin Stir->Filter Precipitate Precipitate with cold Diethyl Ether Filter->Precipitate Isolate Isolate and Wash Peptide Precipitate->Isolate Dry Dry Peptide Isolate->Dry

Cleavage and deprotection workflow.

Signaling Pathway of HDAC Inhibitors

HDAC inhibitors, such as those synthesized using this compound, exert their anticancer effects by altering the acetylation status of histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., Romidepsin) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Signaling pathway of HDAC inhibitors.

Conclusion

This compound is an indispensable reagent for the synthesis of complex, biologically active peptides and peptidomimetics. Its application in the development of HDAC inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field, enabling the efficient and strategic synthesis of novel therapeutic agents with enhanced metabolic stability and potent biological activity.

References

Application Note: Comprehensive Purity Assessment of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) is a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The purity of this raw material is paramount as impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity of the final peptide. This application note provides a detailed overview of analytical techniques and protocols for the comprehensive purity assessment of this compound, ensuring its suitability for use in peptide synthesis and drug development.

The primary analytical techniques discussed herein are High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, and Mass Spectrometry (MS) for molecular weight confirmation.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the robust characterization and purity determination of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound by separating the main compound from non-chiral impurities. Additionally, chiral HPLC is essential to assess the enantiomeric purity and quantify the presence of the corresponding L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the this compound chemical structure. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of this compound, providing an additional layer of identity confirmation.

Experimental Protocols

RP-HPLC for Purity Assessment

Objective: To determine the chemical purity of this compound and identify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

Reagents:

  • Mobile Phase: A mixture of n-hexane and isopropanol (consult column manufacturer's recommendation for specific ratio).

  • Sample diluent: Mobile phase

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (as per column specifications)

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Isocratic elution is typically used.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers.

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis:

    • ¹H NMR: Expect signals corresponding to the Boc group (singlet, ~1.4 ppm), the trityl group (multiplets, ~7.2-7.5 ppm), and the cysteine backbone protons.

    • ¹³C NMR: Expect signals for the carbonyl carbons, aromatic carbons of the trityl group, and the aliphatic carbons of the Boc and cysteine moieties.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Solvent: A mixture of acetonitrile and water with 0.1% formic acid.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of this compound in the solvent.

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: The expected molecular weight of this compound (C₂₇H₂₉NO₄S) is 463.59 g/mol . Look for the protonated molecular ion [M+H]⁺ at m/z 464.6.

Data Presentation

The following tables summarize typical quantitative data obtained from the purity assessment of a batch of this compound.

Table 1: RP-HPLC Purity Analysis

Peak No.Retention Time (min)Peak Area% AreaIdentification
115.2995000099.5This compound
213.8300000.3Impurity 1
316.5200000.2Impurity 2
Total 10000000 100.0

Table 2: Chiral HPLC Analysis

EnantiomerRetention Time (min)Peak Area% Area
D-enantiomer8.599800099.8
L-enantiomer10.220000.2
Total 1000000 100.0

Table 3: Summary of Analytical Results

Analytical TechniqueParameterSpecificationResult
RP-HPLCPurity≥ 99.0%99.5%
Chiral HPLCEnantiomeric Purity (D)≥ 99.5%99.8%
¹H and ¹³C NMRStructureConforms to structureConforms
ESI-MS[M+H]⁺464.6 ± 0.5464.6

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow start Start: this compound Sample hplc RP-HPLC Analysis start->hplc chiral_hplc Chiral HPLC Analysis start->chiral_hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms purity_data Chemical Purity Data (≥ 99.0%) hplc->purity_data enantiomeric_data Enantiomeric Purity Data (≥ 99.5% D-isomer) chiral_hplc->enantiomeric_data structure_data Structural Confirmation nmr->structure_data mw_data Molecular Weight Confirmation ms->mw_data decision Final Quality Assessment purity_data->decision enantiomeric_data->decision structure_data->decision mw_data->decision pass Material Passes QC fail Material Fails QC decision->pass All Specs Met decision->fail Specs Not Met

Purity Assessment Workflow for this compound

Conclusion

The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. A combination of RP-HPLC, chiral HPLC, NMR spectroscopy, and mass spectrometry provides a comprehensive assessment of chemical purity, enantiomeric excess, structural integrity, and molecular identity. The detailed protocols and data presentation guidelines in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this essential raw material.

Application of Boc-D-Cys(Trt)-OH in the Synthesis of Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) in the synthesis of potent and selective histone deacetylase (HDAC) inhibitors. The unique structural features of this protected amino acid make it a valuable building block for introducing a thiol-based zinc-binding group (ZBG) into peptide and peptide-mimetic scaffolds, offering an alternative to traditional hydroxamate-based inhibitors.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. Thiol-containing compounds have emerged as a promising class of HDAC inhibitors, in some cases demonstrating improved pharmacokinetic profiles and reduced genotoxicity compared to hydroxamic acid-based inhibitors. This compound serves as a key precursor for incorporating a protected cysteine residue, which upon deprotection, provides the free thiol necessary for potent inhibition of HDAC enzymes. A notable example of an HDAC inhibitor synthesized using this building block is the bicyclic depsipeptide, spirocysteine[1].

Quantitative Data on Cysteine-Derived HDAC Inhibitors

The stereochemistry of the cysteine precursor has been shown to be critical for the inhibitory activity of the resulting HDAC inhibitors. A study comparing inhibitors derived from L-cysteine and D-cysteine revealed that derivatives of L-cysteine were active in HDAC inhibition assays, while the corresponding derivatives of D-cysteine were inactive[2]. This highlights the stereospecificity of the HDAC active site.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of L-cysteine-derived HDAC inhibitors against various HDAC isoforms.

Compound IDLinker/ScaffoldHDAC1 (μM)HDAC3 (μM)HDAC6 (μM)HDAC8 (μM)Reference
Compound 10 Specific small-molecule scaffold< 1< 1< 1< 1[2]
Compound X (Details of scaffold)(IC50 value)(IC50 value)(IC50 value)(IC50 value)(Reference)
Compound Y (Details of scaffold)(IC50 value)(IC50 value)(IC50 value)(IC50 value)(Reference)

Note: Specific IC50 values for "Compound X" and "Compound Y" are representative and should be populated with data from relevant literature.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Peptide-Based HDAC Inhibitor using this compound

This protocol outlines a general workflow for the synthesis of a linear peptide precursor on a solid support, incorporating this compound. This precursor can then be further modified (e.g., cyclized) to yield the final HDAC inhibitor.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Other required Boc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: TFA (Trifluoroacetic acid)

  • Scavengers: TIS (Triisopropylsilane), Water

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a solution of DCM and DIPEA.

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA.

    • Wash the resin with DCM and DMF.

  • Iterative Peptide Chain Elongation:

    • Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, followed by a neutralization wash with a solution of 5% DIPEA in DCM, and finally with DCM and DMF.

    • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (including this compound at the desired position) in DMF with HBTU, HOBt, and DIPEA. Add this solution to the resin and agitate for 2 hours, or until a negative Kaiser test is obtained. Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage from Resin and Deprotection of Side Chains:

    • Once the desired peptide sequence is assembled, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Trityl protecting group from the cysteine residue, exposing the free thiol.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final linear peptide with a free thiol group.

General Workflow for Solid-Phase Synthesis of a Thiol-Based HDAC Inhibitor

G Resin Solid Support (Resin) AA1 Couple first Boc-amino acid Resin->AA1 Deprotect1 Boc Deprotection (TFA in DCM) AA1->Deprotect1 Couple_Cys Couple This compound Deprotect1->Couple_Cys Deprotect2 Boc Deprotection Couple_Cys->Deprotect2 Elongation Continue Peptide Elongation Deprotect2->Elongation Cleavage Cleavage from Resin & Trityl Deprotection (TFA/TIS/H2O) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Linear Peptide with Free Thiol Purification->Final_Product G cluster_0 HDAC Active Site Zinc Zn²⁺ Blocked Deacetylation Blocked Pocket Catalytic Pocket Inhibitor Thiol-Based Inhibitor (R-SH) Inhibitor->Zinc Chelation Substrate Acetylated Lysine Substrate Substrate->Pocket

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Cys(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?

The main side reactions involving this compound are:

  • Epimerization: The conversion of the D-cysteine residue to its L-enantiomer at the α-carbon. This is a significant concern as it can lead to diastereomeric impurities that are difficult to separate from the target peptide.

  • S-Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, the highly stable trityl cation is released. This carbocation, along with others generated from the resin linker or other side-chain protecting groups, can re-alkylate the nucleophilic thiol group of the deprotected cysteine.[1]

  • Disulfide Bond Formation: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of undesired intramolecular or intermolecular disulfide bonds, resulting in dimers or oligomers.[2]

  • Premature Deprotection: The trityl (Trt) group is acid-labile and can be partially cleaved during the repetitive TFA deprotection steps of the Nα-Boc group in Boc-SPPS, exposing the thiol group to side reactions during the synthesis.[3]

Q2: My peptide, synthesized with this compound, shows a doublet or broadened peak in the HPLC analysis. What is the likely cause?

This is a classic indication of epimerization. During the activation and coupling steps, the α-proton of the D-cysteine residue can be abstracted, leading to the formation of the L-cysteine epimer. The resulting diastereomeric peptides often have very similar retention times, leading to peak broadening or the appearance of a doublet in the chromatogram.

Q3: How can I minimize the epimerization of the D-cysteine residue during coupling?

Minimizing epimerization is critical for obtaining a stereochemically pure peptide. Key strategies include:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), are generally preferred over uronium/aminium-based reagents (e.g., HBTU) which often require a base for activation.[4]

  • Avoid Strong Bases: If a base is necessary for neutralization, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIEA).

  • Reaction Conditions: Avoid prolonged coupling times and elevated temperatures, as these can promote epimerization. Performing the coupling at a lower temperature (e.g., 0 °C) can be beneficial.

Q4: During the final cleavage, I am observing significant byproducts. How can I prevent S-alkylation of the cysteine residue?

S-alkylation is caused by reactive carbocations generated during acidolysis. The use of a well-formulated cleavage cocktail with appropriate scavengers is crucial.

  • Scavenger Selection: Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation. Other effective scavengers include ethanedithiol (EDT) and thioanisole, which also help to maintain a reducing environment.

  • Cleavage Cocktail Composition: A common and effective cleavage cocktail is "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v). For many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5, v/v) is also effective.

Q5: My final product contains a significant amount of dimer. How can I prevent disulfide bond formation?

Unwanted disulfide bond formation is due to the oxidation of the free thiol. To mitigate this:

  • Reducing Agents in Cleavage Cocktail: The inclusion of a reducing agent like ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail is essential to keep the cysteine in its reduced state.

  • Post-Cleavage Handling: After cleavage and precipitation, the peptide should be handled in acidic solutions (e.g., containing 0.1% TFA) to minimize oxidation. Lyophilize the purified peptide promptly and store it under an inert atmosphere (e.g., argon).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak doublet or broadening in HPLC Epimerization of D-Cys to L-Cys- Use DIC/HOBt or DIC/OxymaPure® for coupling.- Avoid strong bases like DIEA; use NMM or collidine if necessary.- Perform coupling at 0°C.- Avoid prolonged pre-activation and coupling times.
Mass corresponding to Trityl or t-Butyl adduct on Cys S-alkylation by carbocations during cleavage- Use a cleavage cocktail with effective scavengers like TIS and EDT (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5).- For peptides with multiple sensitive residues, consider using Reagent K.
Presence of peptide dimer or oligomers Unwanted disulfide bond formation- Include a reducing agent like EDT or DTT in the cleavage cocktail.- Handle the cleaved peptide in acidic buffers.- Work under an inert atmosphere as much as possible.
Low final yield and multiple unidentified peaks Premature deprotection of the Trt group during synthesis- Ensure that the TFA concentration for Boc deprotection is not excessively high and that deprotection times are not unnecessarily long.- Consider using a more acid-stable Cys protecting group if premature deprotection is persistent.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific peptide sequence, coupling conditions, and cleavage protocols. The following tables summarize representative data from studies on model peptides.

Table 1: Influence of Coupling Conditions on Cysteine Epimerization

Data from a model peptide (H-Gly-L-Cys-Phe-NH₂) synthesized using Fmoc-Cys(Trt)-OH. The trends are generally applicable to Boc chemistry.

Coupling ReagentBasePre-activation Time% D-Cys (Epimer)Reference(s)
HBTUDIEA5 min5-33%
HBTUDIEA0 min~1-5%
HBTUCollidine0 min<1%
DIC/HOBt-5 min<1%
HATUDIEA5 min5-33%

Table 2: Effect of Cleavage Cocktail Composition on S-t-Butylation of Cysteine

Data from a model peptide containing Cys(Trt) cleaved with various scavenger cocktails.

Cleavage Cocktail (TFA/Scavengers)% S-t-Butylated CysReference(s)
95:5 H₂O/TIS18.6%
90:5:5 H₂O/TIS/DMS9.8%
90:5:5 H₂O/TIS/Thioanisole11.2%
90:5:5 H₂O/TIS/m-Cresol14.5%
89:7.5:2.5:1 H₂O/TIS/TFMSA29.7%

Experimental Protocols

Protocol 1: Recommended Coupling of this compound to Minimize Epimerization

This protocol utilizes DIC/HOBt, which is known to suppress epimerization.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling progress using a qualitative method such as the ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum before proceeding to the next cycle.

Protocol 2: Cleavage and Deprotection to Minimize S-Alkylation and Disulfide Formation

This protocol uses a standard cleavage cocktail with effective scavengers.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. A yellow or orange color may develop due to the formation of the trityl cation.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin beads.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Visual Guides

Logical Workflow for Troubleshooting Cysteine Side Reactions

troubleshooting_workflow start Peptide Synthesis with This compound hplc_analysis Crude Peptide Analysis (HPLC/LC-MS) start->hplc_analysis problem_check Side Products Detected? hplc_analysis->problem_check epimerization Peak Doublet/Broadening (Epimerization) problem_check->epimerization Yes alkylation Mass Adducts (+Trt, +tBu) (S-Alkylation) problem_check->alkylation Yes dimerization Dimer/Oligomer Peaks (Disulfide Formation) problem_check->dimerization Yes end_node Purified Peptide problem_check->end_node No solution_epi Optimize Coupling: - Use DIC/HOBt - Avoid strong bases - Lower temperature epimerization->solution_epi solution_alkyl Optimize Cleavage Cocktail: - Add TIS, EDT, Thioanisole - Use Reagent K alkylation->solution_alkyl solution_dimer Optimize Cleavage/Handling: - Add EDT/DTT to cocktail - Handle in acidic buffer - Use inert atmosphere dimerization->solution_dimer solution_epi->start Re-synthesize solution_alkyl->start Re-synthesize solution_dimer->start Re-synthesize

Caption: Troubleshooting workflow for identifying and mitigating common side reactions with this compound.

Reaction Pathway for S-Alkylation Side Reaction

s_alkylation_pathway cluster_cleavage TFA Cleavage cluster_side_reaction S-Alkylation Side Reaction cluster_scavenging Scavenger Action peptide_resin Peptide-Cys(Trt)-Resin deprotected_peptide Peptide-Cys-SH peptide_resin->deprotected_peptide Deprotection trityl_cation Trityl Cation (Trt+) peptide_resin->trityl_cation Release tfa TFA tfa->deprotected_peptide deprotected_peptide_reentry Peptide-Cys-SH trityl_cation_reentry Trityl Cation (Trt+) trityl_cation_scavenged Trityl Cation (Trt+) s_alkylated_product Peptide-Cys-S-Trt (Side Product) deprotected_peptide_reentry->s_alkylated_product trityl_cation_reentry->s_alkylated_product Re-alkylation scavenger Scavenger (e.g., TIS) trapped_scavenger Trapped Scavenger (e.g., Trityl-Silane) scavenger->trapped_scavenger trityl_cation_scavenged->trapped_scavenger Trapping

Caption: Mechanism of S-alkylation by the trityl cation during TFA cleavage and its prevention by scavengers.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of Boc-D-Cys(Trt)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

The coupling of this compound can be difficult due to several factors:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the cysteine side chain, combined with the Boc protecting group on the N-terminus, creates significant steric hindrance.[1][2] This can physically block the approach of the activated amino acid to the resin-bound amine, leading to slower reaction rates and incomplete coupling.[1][2]

  • Racemization: Cysteine is highly susceptible to racemization at its α-carbon, particularly under basic conditions used with some coupling reagents.[1] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.

  • Side Reactions: The thiol group of cysteine is nucleophilic and prone to side reactions if not properly protected.

Q2: What are the most common side reactions observed when coupling this compound?

The primary side reactions include:

  • Racemization: As mentioned, the conversion of the D-cysteine to L-cysteine can occur, leading to diastereomeric peptide impurities. This is a significant issue as it can impact the peptide's biological activity and structure.

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the reagent can react with the free N-terminal amine of the growing peptide chain. This forms a guanidinium group, which terminates the peptide chain.

  • β-Elimination: For peptides with a C-terminal cysteine, a base-catalyzed elimination can occur, forming a dehydroalanine residue. The bulky trityl protecting group helps to minimize this side reaction.

Q3: How do I choose the most appropriate coupling reagent for this compound?

The choice of coupling reagent is critical for a successful coupling. For sterically hindered and racemization-prone amino acids like this compound, the following should be considered:

  • Carbodiimides (e.g., DIC) with additives (e.g., HOBt, OxymaPure®): This combination is often recommended for minimizing racemization. DIC/HOBt is a classic and effective choice that proceeds under relatively neutral pH, which disfavors the base-catalyzed racemization of cysteine.

  • Onium Salts (Uronium/Aminium and Phosphonium):

    • HATU: Generally considered superior to HBTU for hindered couplings, as it reacts faster and results in less racemization.

    • HBTU: A common and cost-effective option, but the basic conditions required for activation can increase the risk of racemization. The addition of HOBt is recommended.

    • COMU: A newer generation uronium salt that incorporates an OxymaPure® moiety. It is highly efficient, has a good safety profile, and shows reduced racemization potential.

    • PyBOP: A phosphonium salt-based reagent that is also effective for hindered couplings. An advantage of phosphonium salts is that they do not cause guanidinylation.

Q4: Should I be concerned about the choice of base in the coupling reaction?

Yes, the choice of base is crucial, especially when using onium salt reagents.

  • Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are commonly used. However, their basicity can promote racemization.

  • For particularly sensitive couplings, using a weaker or more sterically hindered base, or reducing the equivalents of the base, can help to minimize racemization.

  • In situ neutralization protocols, where neutralization and coupling occur concurrently, can also minimize the exposure of the activated amino acid to free base, thereby reducing the risk of racemization.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution(s)
Low or Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky Trt group is impeding the reaction.- Switch to a more powerful coupling reagent like HATU or COMU.- Increase the equivalents of the activated amino acid and coupling reagent (e.g., from 1.5 to 3 equivalents).- Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).- Perform a double coupling.
Peptide Aggregation: The growing peptide chain is aggregating on the solid support.- Switch from DMF to a more solubilizing solvent like NMP.- Consider using a resin with a lower substitution level.- Sonication of the reaction mixture may help to break up aggregates.
Inefficient Activation: The coupling reagent is not sufficiently activating the amino acid.- For carbodiimide-mediated couplings, ensure an additive like HOBt or OxymaPure® is used.- Allow for a short pre-activation time (1-2 minutes) after adding the base when using onium salt reagents.
High Levels of Racemization Detected Inappropriate Coupling Reagent/Base Combination: Use of a highly activating reagent with a strong base.- Switch to a carbodiimide-based activation method like DIC/HOBt or DIC/OxymaPure®.- If using an onium salt, consider a weaker base than DIEA.
Prolonged Exposure to Base: Extended pre-activation or reaction times in the presence of base.- Minimize pre-activation time.- Employ in situ neutralization protocols.
Solvent Effects: The polarity of the solvent can influence the rate of racemization.- While DMF is common, consider using a less polar solvent or a mixture, such as DCM/DMF, which may reduce racemization.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling in Previous Cycles: Unreacted amines from the previous coupling cycle are reacting in the current cycle.- After an incomplete coupling reaction, "cap" the unreacted amino groups using a solution of acetic anhydride and a base like DIEA in DMF. This will prevent them from reacting further.
Guanidinylation of the N-terminus Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the free amine.- Use a stoichiometric amount of the coupling reagent relative to the amino acid.- Consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

Data Presentation

Qualitative Comparison of Common Coupling Reagents for this compound
Coupling ReagentBase RequiredRacemization Risk for CysCoupling EfficiencyNotes
DIC/HOBt NoLowGoodGenerally the recommended choice for minimizing racemization of sensitive amino acids like cysteine.
HBTU/DIEA YesModerate to HighExcellentThe basic conditions increase the risk of racemization. Use of a weaker base or reduced equivalents can help.
HATU/DIEA YesModerateExcellentMore reactive and generally leads to less racemization than HBTU, making it a better choice for difficult couplings.
PyBOP/DIEA YesModerateVery GoodA phosphonium salt-based reagent that can be a good alternative to uronium salts, but still requires a base. Does not cause guanidinylation.
COMU/DIEA YesLowVery HighOffers high coupling efficiency, comparable to HATU, with reduced racemization potential and a better safety profile.

Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of this compound.

  • Resin Preparation:

    • Swell the resin-bound peptide (with the free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

    • If the N-terminus is Boc-protected, deprotect with 50% trifluoroacetic acid (TFA) in DCM (1 x 2 minutes, then 1 x 20-30 minutes).

    • Wash the resin thoroughly with DCM, isopropanol, and then DMF.

    • Neutralize the resin with 5-10% DIEA in DMF (2 x 2-5 minutes) and wash with DMF.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the resin suspension.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling can be performed.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues using COMU

This protocol is recommended for challenging couplings where high efficiency is paramount.

  • Resin Preparation:

    • Swell and deprotect the resin as described in Protocol 1, Step 1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation solution and vortex briefly. A pre-activation time of 1-2 minutes is typically sufficient.

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • If the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Capping of Unreacted Amino Groups

Capping is used after a coupling step to permanently block any unreacted N-terminal amines, preventing the formation of deletion peptide sequences.

  • Resin Preparation:

    • After the coupling reaction and subsequent washing, drain the solvent from the resin.

  • Capping Reaction:

    • Prepare a capping solution, for example, Acetic Anhydride/DIEA/DMF in a 1:2:3 ratio.

    • Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Washing:

    • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection/coupling cycle.

Visualizations

Peptide_Coupling_Workflow start Start: Resin-bound Peptide (Free Amine) swell Resin Swelling (DCM/DMF) start->swell deprotect Boc Deprotection (TFA in DCM) swell->deprotect If N-term is Boc-protected wash1 Wash (DCM/IPA/DMF) deprotect->wash1 neutralize Neutralization (DIEA in DMF) wash1->neutralize wash2 Wash (DMF) neutralize->wash2 couple Coupling Reaction (1-4 hours) wash2->couple prepare_aa Prepare Activated Amino Acid Solution (this compound + Coupling Reagent + Base in DMF) prepare_aa->couple wash3 Wash (DMF/DCM) couple->wash3 kaiser Kaiser Test wash3->kaiser kaiser->couple Positive (Recouple) cap Capping (Acetic Anhydride) kaiser->cap Positive (Optional) next_cycle Proceed to Next Cycle kaiser->next_cycle Negative wash4 Wash cap->wash4 wash4->next_cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS) coupling of this compound.

Troubleshooting_Workflow start Problem: Incomplete Coupling (Positive Kaiser Test) q1 Is steric hindrance the likely cause? start->q1 sol1a Increase Equivalents of AA and Reagents q1->sol1a Yes q2 Is peptide aggregation suspected? q1->q2 No sol1b Extend Coupling Time sol1a->sol1b sol1c Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) sol1b->sol1c sol1d Perform a Double Coupling sol1c->sol1d retest Retest with Kaiser Test sol1d->retest sol2a Switch Solvent (DMF to NMP) q2->sol2a Yes q2->retest No sol2b Use Lower Loading Resin sol2a->sol2b sol2b->retest success Problem Resolved: Proceed to Next Step retest->success Negative failure Issue Persists: Consider Capping and Re-evaluate Strategy retest->failure Positive

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Preventing Cysteine Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent cysteine racemization during peptide coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of cysteine-containing peptides.

Q1: My final peptide product shows a peak doublet or a broad peak for the cysteine-containing fragment on my HPLC or Mass Spec analysis. What is the likely cause?

This is a classic sign of diastereomer formation, which for cysteine, is most commonly due to racemization (epimerization) at the α-carbon of the cysteine residue during the coupling step.[1] The D-Cys epimer often co-elutes closely with your target L-Cys peptide, resulting in peak broadening or a distinct doublet.[1]

Q2: I've confirmed cysteine racemization is occurring. Which step in my synthesis is the most probable cause?

The most critical step where cysteine racemization occurs is during the activation and coupling of the C-terminal carboxyl group of the cysteine residue itself.[1] The electron-withdrawing effect of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This is particularly problematic when strong bases or highly activating coupling reagents are used.[1]

Q3: I am using a carbodiimide (e.g., DIC) based coupling. How can I reduce the high level of racemization I'm observing?

Carbodiimide-mediated couplings, especially when used with strong, non-nucleophilic bases like DIISOPROPYLETHYLAMINE (DIEA), are known to cause significant racemization.[1] To mitigate this:

  • Use Additives: Always use a racemization-suppressing additive. Oxyma Pure® and 6-Cl-HOBt are generally more effective than HOBt. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.

  • Avoid Strong Bases: If a base is necessary, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine in place of DIEA.

  • Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of proton abstraction and subsequent racemization.

Q4: My protocol uses a uronium/phosphonium-based coupling reagent (like HBTU or HATU) and DIEA, and I'm still seeing racemization. What adjustments should I make?

While often preferred for their efficiency, these reagents can still induce racemization, especially with sensitive residues like cysteine. Consider the following adjustments:

  • Reduce Base Equivalents: Minimize the amount of base used. Try reducing the DIEA to 1-1.5 equivalents.

  • Substitute the Base: Replace DIEA with a less-hindered tertiary amine like N-methylmorpholine (NMM) or a sterically hindered, weaker base like 2,4,6-trimethylpyridine (collidine).

  • Avoid Pre-activation: For phosphonium or uronium salt-mediated couplings, avoid pre-activating the amino acid for extended periods. Instead, add the reagents directly to the resin-bound amine. This reduces the time the highly reactive intermediate exists and can racemize.

  • Change Coupling Reagent: Consider using a coupling reagent known for lower racemization potential, such as COMU or PyAOP, which can be effective with catalytic amounts of base.

  • Solvent Choice: Using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), can sometimes reduce racemization compared to neat DMF.

Frequently Asked Questions (FAQs)

Q1: Why is cysteine so susceptible to racemization compared to other amino acids?

The primary reason is the nature of its side chain. The sulfur atom in the protected sulfhydryl group is electron-withdrawing. This inductive effect increases the acidity of the α-proton (the proton attached to the chiral center). During the activation of the carboxyl group for coupling, this proton can be easily removed by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-cysteine isomers.

Q2: What are the main mechanisms of Cysteine racemization in peptide synthesis?

The two primary mechanisms for amino acid racemization during peptide synthesis are:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate can easily lose its stereochemical integrity at the α-carbon.

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a carbanion intermediate which can then be protonated from either side, resulting in racemization. Cysteine is particularly susceptible to this mechanism.

Q3: How does my choice of side-chain protecting group for cysteine affect racemization?

The side-chain protecting group has a significant impact on the rate of racemization.

  • Trityl (Trt): This is one of the most commonly used and highly recommended protecting groups for minimizing racemization. Its steric bulk is thought to hinder the approach of the base to the α-proton.

  • Acetamidomethyl (Acm): Generally considered safe in terms of racemization and shows a lower tendency for racemization compared to Trt.

  • tert-Butyl (tBu): Also a good choice for preventing racemization.

  • 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom): These have been shown to be effective at suppressing racemization to acceptable levels, even under standard SPPS protocols with phosphonium/uronium reagents and DIEA.

Q4: Are there specific coupling conditions that are recommended for incorporating cysteine?

Yes, for minimal racemization, the following conditions are recommended:

  • Reagent Choice: Use a carbodiimide like Diisopropylcarbodiimide (DIC) in combination with an additive such as Oxyma Pure® or 6-Cl-HOBt. These additives are superior to HOBt in suppressing racemization.

  • Base Selection: If a base is absolutely necessary, use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like collidine. Avoid strong bases like DIEA and DBU.

  • Solvent & Temperature: Use a polar aprotic solvent like DMF or NMP. Perform the reaction at 0°C and allow it to slowly warm to room temperature. For microwave-assisted synthesis, lowering the temperature can significantly reduce racemization.

Quantitative Data on Cysteine Racemization

The degree of racemization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the effect of different coupling conditions on the racemization of a model peptide.

S-Protecting GroupCoupling Reagent/AdditiveBase (equiv.)SolventPre-activation% D-CysReference
TrtHBTU/HOBtDIEA (2)DMF5 min8.0
TrtHBTU/HOBtNMM (2)DMF5 min5.0
TrtHBTU/HOBtCollidine (2)DMF5 min2.1
TrtHBTU/HOBtDIEA (2)CH2Cl2/DMF (1:1)5 min3.3
TrtHBTU/HOBtDIEA (2)DMF0 min1.2
TrtDIC/HOBt-DMF5 min<1
AcmHBTU/HOBtDIEA (2)DMF5 min1.9
DpmHCTU/6-Cl-HOBtDIEA (8)DMF1 min1.2
DdmHCTU/6-Cl-HOBtDIEA (8)DMF1 min0.8
MBomHCTU/6-Cl-HOBtDIEA (8)DMF1 min0.4

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/OxymaPure®

This protocol is designed to minimize racemization during the incorporation of a cysteine residue.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction and Washing: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly sensitive sequences. Monitor the coupling completion using a qualitative test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol outlines a general method for determining the extent of cysteine racemization in a synthesized peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Peptide Purification: Purify the crude peptide by reverse-phase HPLC to isolate the desired product.

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column for analysis.

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L-Cys and D-Cys derivatives will have different retention times, allowing for their quantification. The percentage of racemization can be calculated from the peak areas of the two isomers.

Visualizations

Racemization_Mechanism Figure 1: Mechanisms of Cysteine Racemization cluster_0 Direct Enolization cluster_1 Oxazolone Formation L_Cys L-Cysteine Residue (Activated) Enolate Planar Enolate Intermediate L_Cys->Enolate + Base - H+ D_Cys D-Cysteine Residue Enolate->D_Cys + H+ Enolate->L_Cys_re + H+ Activated_AA N-Protected Activated Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Tautomerization

Caption: Mechanisms of Cysteine Racemization.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Cysteine Racemization start Peak Broadening/Doublet Observed in HPLC confirm Confirm Racemization (e.g., Chiral Analysis) start->confirm check_coupling Review Coupling Conditions for Cysteine Residue confirm->check_coupling is_strong_base Is a strong base (e.g., DIEA) used? check_coupling->is_strong_base change_base Switch to a weaker/hindered base (NMM, Collidine) is_strong_base->change_base Yes is_preactivation Is pre-activation used with uronium/phosphonium reagents? is_strong_base->is_preactivation No change_base->is_preactivation remove_preactivation Eliminate pre-activation step is_preactivation->remove_preactivation Yes check_additives Are racemization-suppressing additives used? is_preactivation->check_additives No remove_preactivation->check_additives add_additive Incorporate OxymaPure® or 6-Cl-HOBt check_additives->add_additive No optimize_temp Lower coupling temperature (e.g., to 0°C) check_additives->optimize_temp Yes add_additive->optimize_temp re_synthesize Re-synthesize and re-analyze peptide optimize_temp->re_synthesize

Caption: Troubleshooting Workflow for Cysteine Racemization.

References

Technical Support Center: Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-D-Cys(Trt)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of this compound in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: this compound is generally considered to be soluble in DMF.[1] One supplier specifies a solubility of at least 1 mmole in 2 ml of DMF, which corresponds to a concentration of approximately 0.5 M.[2]

Q2: Are there alternative solvents to DMF for dissolving this compound?

A2: Yes, while DMF is a common solvent for peptide synthesis, other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) are also suitable. It has also been reported to be soluble in solvents like chloroform, dichloromethane, and ethyl acetate.

Q3: Can heating be used to improve the solubility of this compound in DMF?

A3: Modest heating can be an effective method to aid dissolution. Heating the solution to 37°C is a suggested technique to increase the solubility of this compound.[3][4]

Q4: Is sonication recommended for dissolving this compound?

A4: Yes, sonicating the mixture in an ultrasonic bath is a recommended procedure to help break up any potential aggregates and facilitate the dissolution process.[5]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMF.

Problem Potential Cause Recommended Solution(s)
Cloudy or hazy solution after adding DMF. Incomplete dissolution.- Continue to vortex or stir the solution for a longer period.- Gently warm the solution to 37°C.- Place the solution in an ultrasonic bath for 5-10 minutes.
Visible solid particles remain in the solution. Exceeded solubility limit or presence of insoluble impurities.- Add a small amount of additional DMF to see if the solid dissolves.- If more solvent does not help, the remaining solid may be an impurity. Consider filtering the solution.- Ensure the this compound is of high purity.
Solution appears to have gel-like consistency. Potential aggregation of the compound.- Use sonication to break up aggregates.- Try preparing a more dilute solution.
Compound precipitates out of solution over time. Solution is supersaturated or there is a change in temperature.- Store the solution at a constant room temperature.- If refrigerated, allow the solution to fully equilibrate to room temperature before use.- Consider preparing fresh solutions before each use.

Data Presentation

Solubility of this compound in DMF
Concentration (Molarity) Concentration (mg/mL) Solvent Observation Source
~ 0.5 M~ 231.8 mg/mLDMFClearly soluble

Note: The mg/mL value is calculated based on the molecular weight of this compound (463.59 g/mol ).

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Preparation: Weigh the desired amount of this compound powder into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to achieve the target concentration.

  • Initial Mixing: Cap the vial and vortex the mixture for 1-2 minutes at room temperature.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Completion: If the solution is clear, it is ready for use.

Protocol 2: Enhanced Dissolution for Difficult Batches
  • Preparation: Weigh the this compound powder into a suitable vial.

  • Solvent Addition: Add the required volume of anhydrous DMF.

  • Initial Mixing: Vortex the mixture for 1-2 minutes.

  • Heating: If solids persist, warm the vial in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.

  • Sonication: If the solution is still not clear, place the vial in an ultrasonic bath for 5-10 minutes.

  • Final Assessment: Allow the solution to return to room temperature and visually inspect for clarity.

Visual Guides

Dissolution_Workflow start Start: Weigh This compound add_dmf Add DMF and Vortex start->add_dmf is_clear Is Solution Clear? add_dmf->is_clear ready Ready for Use is_clear->ready Yes troubleshoot Troubleshoot is_clear->troubleshoot No

Caption: Standard workflow for dissolving this compound in DMF.

Troubleshooting_Workflow start Incomplete Dissolution heat Warm to 37°C start->heat check1 Clear? heat->check1 sonicate Sonicate for 5-10 min check2 Clear? sonicate->check2 check1->sonicate No ready Solution Ready check1->ready Yes add_solvent Add more DMF check2->add_solvent No check2->ready Yes filter Consider Filtration add_solvent->filter

Caption: Troubleshooting steps for this compound solubility issues.

References

unexpected byproducts with Boc-d-cys(trt)-oh

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during the use of Boc-D-Cys(Trt)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound?

A1: The primary side reactions involving this compound include racemization of the cysteine residue, oxidation of the thiol group leading to disulfide bond formation, and S-alkylation by carbocations generated during deprotection.[1][2] When coupling to specific amino acids like serine or threonine, β-elimination can also occur.[3]

Q2: Why is racemization a significant issue with cysteine derivatives?

A2: The α-proton of cysteine is particularly acidic and therefore susceptible to abstraction, especially under the basic conditions sometimes used with certain coupling reagents.[3] This can lead to the formation of the D-cysteine epimer, resulting in a diastereomeric mixture that is often difficult to purify and can significantly alter the biological activity and structure of the final peptide.

Q3: What are the black particles or color changes I sometimes observe during the cleavage/deprotection step?

A3: The formation of black or dark-colored precipitates during the final cleavage with trifluoroacetic acid (TFA) is often due to the polymerization of scavengers like triisopropylsilane (TIS) or the degradation of other components in the cleavage cocktail. While visually concerning, it does not necessarily indicate a problem with the peptide itself. However, it is crucial to ensure the peptide is fully dissolved and separated from these insoluble materials during the work-up.

Q4: How does the choice of coupling reagent affect the purity of the final peptide?

A4: The choice of coupling reagent can significantly impact the level of side reactions, particularly racemization. Highly activating uronium-based reagents like HBTU and HATU, when used with bases like DIEA, can increase the risk of racemization.[3] For sensitive couplings involving cysteine, carbodiimide reagents such as DIC in combination with an additive like HOBt are often recommended to suppress this side reaction.

Q5: Can the trityl (Trt) group be prematurely cleaved during synthesis?

A5: The trityl group is sensitive to acid. While it is stable to the repetitive mild acid treatments used for Boc deprotection (e.g., 50% TFA in DCM), prolonged exposure or stronger acidic conditions can lead to premature detritylation. This would expose the free thiol group, making it susceptible to oxidation and other side reactions during the synthesis.

Troubleshooting Guide

Problem 1: My mass spectrometry results show an unexpected mass of +56 Da.

  • Possible Cause: S-tert-butylation of the cysteine residue. The tert-butyl cation, generated from the deprotection of the Boc group, can be captured by the nucleophilic thiol group of cysteine if scavenging is inefficient.

  • Recommended Solution:

    • Ensure an adequate concentration of scavengers in your cleavage cocktail. A common and effective scavenger for tert-butyl cations is dithiothreitol (DTT) or thioanisole.

    • A recommended cleavage cocktail for peptides containing Cys(Trt) is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). For more complex sequences, a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.

Problem 2: I am observing significant amounts of a dimer of my peptide.

  • Possible Cause: Oxidation of the free thiol group of cysteine to form a disulfide bond, either intermolecularly (dimer) or intramolecularly. This can happen if the trityl group is prematurely cleaved or during work-up if the conditions are not sufficiently reducing.

  • Recommended Solution:

    • Work under an inert atmosphere (e.g., nitrogen or argon) during cleavage and work-up to minimize air oxidation.

    • If disulfide-linked species are detected after cleavage, consider treating the crude peptide with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bonds prior to purification.

Problem 3: HPLC analysis shows a broad or split peak for my target peptide, suggesting a diastereomer.

  • Possible Cause: Racemization of the cysteine residue during the coupling step. This is particularly prevalent when using strong bases or highly activating coupling reagents.

  • Recommended Solution:

    • Employ in situ neutralization protocols where the neutralization and coupling steps are performed concurrently to minimize the exposure of the activated amino acid to a free base.

    • Use a carbodiimide coupling reagent like Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt).

    • Avoid pre-activating the Boc-Cys(Trt)-OH for extended periods before adding it to the resin.

Problem 4: The coupling reaction is sluggish or incomplete, as indicated by a positive ninhydrin test.

  • Possible Cause: Steric hindrance from the bulky trityl protecting group can slow down the coupling reaction.

  • Recommended Solution:

    • Increase the coupling time and/or temperature. Monitor the reaction progress using the ninhydrin test.

    • If the coupling remains incomplete, perform a second coupling with fresh reagents.

    • Consider using a smaller protecting group for the cysteine thiol, such as Acetamidomethyl (Acm), if the synthetic strategy allows for its removal.

Summary of Potential Byproducts

Byproduct/Side ReactionMass Change (Da)CauseMitigation Strategies
Racemization0Abstraction of the α-proton of cysteine, especially under basic conditions.Use DIC/HOBt for coupling; employ in situ neutralization.
Disulfide Dimer+ (Molecular Weight of Peptide - 2)Oxidation of the cysteine thiol group.Work under an inert atmosphere; add reducing agents (DTT, TCEP) post-cleavage.
S-tert-butylation+56Alkylation of the thiol by tert-butyl cations from Boc deprotection.Use effective scavengers like TIS, DTT, or thioanisole in the cleavage cocktail.
Incomplete Trt Deprotection+242Incomplete cleavage of the trityl protecting group.Increase cleavage time; ensure sufficient concentration and purity of TFA.
S-alkylation from resinVariableAlkylation of the thiol by fragmented resin linkers (e.g., from Wang resin).Use a cleavage cocktail with effective scavengers.

Experimental Protocols

Protocol 1: Standard Solid-Phase Coupling of this compound using DIC/HOBt

This protocol is designed to minimize racemization.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization (In situ) and Coupling:

    • Wash the resin with DMF (3x).

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling progress using a ninhydrin test. If the test is positive, continue the coupling or perform a recoupling.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection with Scavengers

This protocol is designed to minimize S-alkylation and oxidation.

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For every 100 mg of resin, use approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Work-up:

    • Filter the resin and collect the filtrate.

    • Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.

Visualizations

G cluster_coupling Coupling Phase cluster_deprotection Deprotection/Cleavage Phase This compound This compound Activated_Ester Activated_Ester This compound->Activated_Ester DIC/HOBt Peptide_Resin Peptide_Resin Racemized_Byproduct Racemized_Byproduct Activated_Ester->Racemized_Byproduct Base Coupled_Peptide Coupled_Peptide Activated_EsterPeptide_Resin Activated_EsterPeptide_Resin Activated_EsterPeptide_Resin->Coupled_Peptide Coupled_Peptide_Full Fully Protected Peptide-Resin Deprotected_Peptide Desired Peptide Coupled_Peptide_Full->Deprotected_Peptide TFA Tert_Butyl_Cation tBu+ Coupled_Peptide_Full->Tert_Butyl_Cation TFA Trityl_Cation Trt+ Coupled_Peptide_Full->Trityl_Cation TFA Disulfide_Byproduct Dimer Deprotected_Peptide->Disulfide_Byproduct Oxidation S_Alkylated_Byproduct S-tBu Peptide Deprotected_PeptideTert_Butyl_Cation Deprotected_PeptideTert_Butyl_Cation Deprotected_PeptideTert_Butyl_Cation->S_Alkylated_Byproduct G cluster_workflow Troubleshooting Workflow Start Unexpected MS Signal Mass_Shift Mass Shift +56 Da? Start->Mass_Shift S_Alkylation Probable S-tert-butylation Mass_Shift->S_Alkylation Yes Dimer_Check Dimer Detected? Mass_Shift->Dimer_Check No Scavengers Increase Scavengers in Cleavage Cocktail S_Alkylation->Scavengers Oxidation Probable Disulfide Bond Dimer_Check->Oxidation Yes Other Other Byproduct Dimer_Check->Other No Reducing_Agent Add Reducing Agent (DTT/TCEP) Post-Cleavage Oxidation->Reducing_Agent

References

Technical Support Center: Trityl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the impact of scavengers on the removal of the trityl (Trt) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of trityl (Trt) group removal?

The trityl group is an acid-labile protecting group used for alcohols, amines, and thiols.[1][2] Its removal is typically achieved under acidic conditions, ranging from strong acids like trifluoroacetic acid (TFA) to milder ones such as acetic acid or formic acid.[1][3] The deprotection process proceeds through the formation of a highly stable but reactive trityl cation (Trt⁺) intermediate.[1] Lewis acids, such as ZnBr₂ or BF₃, can also be used to facilitate this cleavage.

Q2: What is the role of a scavenger in Trt deprotection?

During deprotection, the liberated trityl cation is a potent electrophile. It can react with nucleophilic functional groups on the target molecule, such as tryptophan or tyrosine residues in peptides, leading to unwanted alkylation and side product formation. Scavengers are reagents added to the reaction mixture to trap this reactive trityl cation, preventing it from causing these side reactions. This process drives the deprotection equilibrium towards the desired product and improves the overall yield and purity.

Q3: When is it necessary to use a scavenger?

The use of a scavenger is highly recommended, especially when working with complex molecules or substrates containing sensitive, nucleophilic functionalities. In solid-phase oligonucleotide synthesis (SPOS), scavengers are often used to trap dimethoxytrityl (DMTr) cations, improving detritylation efficiency. For peptide synthesis, scavengers are critical to prevent modification of sensitive amino acid residues.

Q4: What are some common scavengers used for Trt group removal?

A variety of scavengers can be employed, with the choice depending on the substrate and reaction conditions. Common examples include:

  • Trialkylsilanes: Triisopropylsilane (TIPS) and triethylsilane (TES) are excellent carbocation scavengers.

  • Thiols: Thioanisole, 1-dodecanethiol, and 1,2-ethanedithiol (EDT) are effective, particularly in peptide synthesis to protect tryptophan, cysteine, and methionine residues.

  • Alcohols: Methanol is a highly reactive scavenger, but it can interact with the acid used for deprotection (e.g., trichloroacetic acid) and should not be pre-mixed in deblock solutions.

  • Other Nucleophiles: Water, phenol, and anisole are also used in various cleavage cocktails to trap carbocations.

Q5: Can scavengers have unintended effects on the reaction?

Yes, certain interactions should be considered. For instance, methanol has been found to react with trichloroacetic acid, which is used in some deprotection protocols. Therefore, if methanol is used as a scavenger, it should ideally be stored separately from the acid solution. The choice of scavenger must be compatible with all other functional groups present in the molecule and the reaction conditions.

Trityl Deprotection and Scavenger Action Workflow

cluster_main Trityl Deprotection Pathway Start Trityl-Protected Substrate (R-OTr) Acid Add Acid (e.g., TFA, HCOOH) Start->Acid Step 1 Intermediate Protonated Intermediate [R-O(H)Tr]⁺ Acid->Intermediate Cleavage O-C Bond Cleavage Intermediate->Cleavage Step 2 Product Desired Deprotected Product (R-OH) Cleavage->Product Desired Path Cation Reactive Trityl Cation (Trt⁺) Cleavage->Cation Problematic Byproduct SideProduct Undesired Side Product (e.g., Alkylated Tryptophan) Cation->SideProduct Unscavenged Reaction (Alkylation) Scavenger Add Scavenger (e.g., TIPS, Thiol) Cation->Scavenger Step 3: Intervention Trapped Neutralized Scavenger-Trityl Adduct (Tr-Scavenger) Scavenger->Trapped Trapping Reaction

Caption: Mechanism of acid-catalyzed trityl deprotection and scavenger intervention.

Troubleshooting Guide

Problem 1: Incomplete or sluggish trityl deprotection.

  • Possible Cause: The acidic conditions are too mild for the specific substrate, or the trityl group is sterically hindered.

  • Suggested Solution:

    • Gradually increase the concentration of the acid or switch to a stronger acid (e.g., from 80% acetic acid to a low concentration of TFA).

    • Extend the reaction time and monitor progress carefully by TLC or LC-MS to avoid cleaving other protecting groups.

    • Consider switching to a more acid-labile trityl derivative, such as a methoxy-substituted trityl group (MMT or DMT), for future syntheses.

Problem 2: Formation of undesired side products.

  • Possible Cause: The liberated trityl cation is reacting with nucleophilic sites on your molecule.

  • Suggested Solution:

    • Add a carbocation scavenger to the reaction mixture. Triisopropylsilane (TIPS) or triethylsilane (TES) are highly effective.

    • If working with peptides containing sensitive residues like Cys, Met, or Trp, use a specialized scavenger cocktail (see Table 1).

Problem 3: Loss of other acid-labile protecting groups (e.g., Boc, TBS).

  • Possible Cause: The deprotection conditions are too harsh and not selective enough for your substrate.

  • Suggested Solution:

    • Switch to a milder deprotection method. For example, 80% acetic acid or formic acid can often cleave a trityl group in the presence of TBS ethers.

    • Use a very dilute solution of a strong acid (e.g., 1% TFA in DCM) and monitor the reaction closely to achieve selectivity.

    • Explore non-acidic deprotection methods, such as reductive cleavage (e.g., Pd/C hydrogenation) or photocatalysis, if applicable to your substrate.

Troubleshooting Workflow for Trityl Deprotection

cluster_troubleshooting Troubleshooting Decision Tree Start Deprotection Issue Observed? Incomplete Incomplete or Sluggish Reaction Start->Incomplete Yes SideProducts Side Product Formation Start->SideProducts OtherLoss Loss of Other Protecting Groups Start->OtherLoss Sol_Incomplete1 Increase Acid Strength or Concentration Incomplete->Sol_Incomplete1 Cause: Mild Acid Sol_Incomplete2 Extend Reaction Time Incomplete->Sol_Incomplete2 Cause: Steric Hindrance Sol_SideProducts1 Add Scavenger (e.g., TIPS, TES) SideProducts->Sol_SideProducts1 Cause: Trityl Cation Sol_SideProducts2 Use Scavenger Cocktail for Peptides SideProducts->Sol_SideProducts2 Sol_OtherLoss1 Use Milder Acid (e.g., Acetic Acid) OtherLoss->Sol_OtherLoss1 Cause: Harsh Acid Sol_OtherLoss2 Consider Non-Acidic Cleavage Method OtherLoss->Sol_OtherLoss2 End Reaction Optimized Sol_Incomplete1->End Sol_Incomplete2->End Sol_SideProducts1->End Sol_SideProducts2->End Sol_OtherLoss1->End Sol_OtherLoss2->End

Caption: A decision workflow for troubleshooting common trityl deprotection issues.

Data on Scavengers and Cleavage Cocktails

The selection of a scavenger or a cocktail of scavengers is critical for achieving high-purity products, especially in peptide synthesis.

Table 1: Common Scavenger Cocktails for Peptide Cleavage from Resin

Reagent Cocktail Composition Primary Application Key Features
Standard 95% TFA, 2.5% H₂O, 2.5% TIPS General purpose for peptides without highly sensitive residues. TIPS is an effective carbocation scavenger.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT Peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). Highly effective but also highly odorous. Phenol and thioanisole protect Trp.
Reagent B 88% TFA, 5.8% Phenol, 2% TIPS, 4.2% H₂O Good for scavenging trityl groups from Cys, His, Asn, Gln. Milder and less odorous than Reagent K.

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with sulfonyl-protected Arginine (Pmc, Pbf). | Minimizes side reactions related to Arg protecting groups. |

Table 2: Relative Reactivity of Common Trityl Cation Scavengers Based on a stopped-flow analysis of reactivity toward tritylium hexafluorophosphate.

Scavenger Chemical Type Relative Reactivity Notes
Methanol Alcohol Most Reactive Can react with trichloroacetic acid; should not be pre-mixed with acid.
Trialkylsilanes Silane High Includes triisopropylsilane (TIPS), triethylsilane (TES), and trihexylsilane.
1-Dodecanethiol Thiol Moderate Less odorous than many other simple thiols.

| Thioanisole | Thioether | Least Reactive | Commonly used in peptide cleavage cocktails. |

Experimental Protocols

Protocol 1: General Deprotection of a Trityl Ether using Formic Acid

  • Preparation: Dissolve the trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold (0 °C) 97+% formic acid (3 mL).

  • Reaction: Stir the solution at room temperature. The reaction is typically very fast (e.g., 3 minutes), but should be monitored by TLC or LC-MS.

  • Work-up: Evaporate the formic acid using a rotary evaporator or an oil pump at room temperature.

  • Purification: Co-evaporate the residue twice with dioxane to remove residual acid. The crude product can then be purified by extraction (to remove triphenyl-carbinol) or flash column chromatography.

Protocol 2: Manual Detritylation of an Oligonucleotide

  • Preparation: Ensure the trityl-on oligonucleotide is thoroughly dried in a microcentrifuge tube.

  • Deprotection: Dissolve the dried sample in 80% aqueous acetic acid (e.g., 200-500 µL). Vortex to mix.

  • Reaction: Let the solution stand at room temperature for 20-30 minutes. The orange color of the trityl cation will not be visible as it reacts with water to form tritanol.

  • Quenching & Lyophilization: Add an equal volume of 95% ethanol to the solution and lyophilize until no acetic acid odor remains.

  • Desalting: The resulting product, containing the detritylated oligonucleotide and salts, can be desalted using a standard procedure like an Oligonucleotide Purification Cartridge (OPC).

Protocol 3: Removal of S-Trityl Groups with Iodine (with simultaneous disulfide formation)

  • Preparation: Dissolve the S-trityl protected peptide in dichloromethane (DCM).

  • Reaction: Add a 0.1 M solution of iodine in DCM and stir for 5 minutes at room temperature.

  • Work-up: Quench the reaction by adding a 0.2 M citrate buffer containing ascorbic acid.

  • Purification: Isolate the resulting peptide (now with a disulfide bond) by chromatography (e.g., on a Sephadex column).

References

Technical Support Center: Managing Steric Hindrance with Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the use of Boc-D-Cys(Trt)-OH in peptide synthesis, with a focus on managing steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is coupling this compound challenging?

The primary challenge in coupling this compound stems from significant steric hindrance. This is caused by the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and, most notably, the large trityl (Trt) group protecting the cysteine's thiol side chain.[1][2] This steric bulk can physically obstruct the approach of the activated carboxylic acid to the free amine on the growing peptide chain, leading to slower and often incomplete coupling reactions.[1][2]

Q2: What are the signs of incomplete coupling and how can I confirm it?

Incomplete coupling is typically indicated by a positive ninhydrin (Kaiser) test, which detects the presence of unreacted free primary amines on the resin.[1] A blue or purple color on the resin beads signifies a positive result and an incomplete reaction. For a more quantitative assessment, a small aliquot of the peptide can be cleaved from the resin and analyzed by HPLC to identify the presence of deletion sequences (peptides missing the intended amino acid).

Q3: Besides steric hindrance, what other side reactions are common with this compound?

Cysteine residues are inherently prone to racemization, which is the conversion of the desired L- or D-enantiomer to its opposite. This can be exacerbated by the choice of coupling reagents and the use of strong bases. The trityl protecting group, while effective, can also lead to side reactions during deprotection if not properly scavenged.

Q4: How does the choice of coupling reagent impact the success of coupling this compound?

Standard coupling reagents may be inefficient when dealing with sterically hindered amino acids like this compound. More potent activating reagents are often necessary to achieve satisfactory coupling efficiency. Carbodiimide-based reagents like DIC in combination with an additive like HOBt are a classic choice that can help minimize racemization. However, for particularly difficult couplings, uronium/aminium-based reagents such as HBTU or HATU may be more effective, though they require careful control of the base to avoid racemization.

Troubleshooting Guide: Incomplete Coupling

If you experience incomplete coupling with this compound, as indicated by a positive ninhydrin test, follow this troubleshooting workflow:

G start Positive Ninhydrin Test (Incomplete Coupling) strategy1 Option 1: Double Couple start->strategy1 strategy2 Option 2: Change Coupling Reagent start->strategy2 strategy3 Option 3: Optimize Reaction Conditions start->strategy3 capping Capping Step: Block Unreacted Amines strategy1->capping If still positive end Proceed to Next Cycle strategy1->end If negative strategy2->capping If still positive strategy2->end If negative strategy3->capping If still positive strategy3->end If negative capping->end

Caption: Troubleshooting workflow for a positive ninhydrin test.

Solutions for Incomplete Coupling:

  • Double Couple: Immediately perform a second coupling reaction using a fresh solution of activated this compound. This is often the simplest and most effective solution.

  • Change Coupling Reagent: Switch to a more potent activating agent. If you are using a carbodiimide like DIC/HOBt, consider moving to a uronium/aminium salt like HBTU or HATU.

  • Optimize Reaction Conditions:

    • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even longer.

    • Increase Temperature: Gently warming the reaction vessel to 30-40°C can improve reaction kinetics, but should be monitored for potential side reactions.

  • Implement a Capping Step: If coupling remains incomplete after troubleshooting, treat the resin with a capping agent like acetic anhydride. This will block any unreacted amines, preventing the formation of deletion peptides in subsequent steps and simplifying final purification.

Data Summary

While specific quantitative data for the coupling efficiency of this compound is not extensively available in a comparative format, the following table provides a qualitative comparison of common coupling reagents used in Boc-SPPS for sterically hindered amino acids.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskNotes
DIC/HOBt CarbodiimideModerateLowerA classic and cost-effective choice. The reaction proceeds under relatively neutral pH, which is favorable for minimizing cysteine racemization.
HBTU/HATU Uronium/AminiumHighHigherVery efficient and fast-acting. Requires a non-nucleophilic base (e.g., DIEA) for activation, which can increase the risk of racemization if not carefully controlled.
PyBOP PhosphoniumHighModerateAnother powerful reagent, often effective when other reagents fail.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of this compound
  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to monitor the completion of the coupling. If the test is positive, consider the troubleshooting steps outlined above.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: Deprotection of the Trityl Group and Peptide Cleavage

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin. The generation of stable trityl cations during this process necessitates the use of scavengers to prevent re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.

G start Peptide-Resin (with Boc-Cys(Trt)) cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) start->cleavage deprotection Acidolysis: Boc and Trt groups are cleaved cleavage->deprotection cations Reactive Cations Generated (Trityl+ and t-butyl+) deprotection->cations scavenging Scavengers (e.g., TIS) Trap Cations cations->scavenging With Scavengers side_reactions Side Reactions: Alkylation of Cys, Trp, etc. cations->side_reactions Without Scavengers end Cleaved, Deprotected Peptide scavenging->end

Caption: Role of scavengers during Trityl group deprotection.

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for Cys(Trt)-containing peptides is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Recommended Scavengers for Cys(Trt) Deprotection:

ScavengerPurpose
Triisopropylsilane (TIS) A highly effective scavenger for trityl cations.
Water Helps to hydrolyze t-butyl cations generated from Boc group removal.
Ethanedithiol (EDT) Can be used to further protect the free thiol group.
Thioanisole Useful for scavenging cations and protecting methionine from oxidation.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of peptides containing Nα-Boc-S-Trityl-D-cysteine (Boc-D-Cys(Trt)-OH). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of these peptides. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing the Trityl (Trt) group?

A1: The main difficulties arise from the bulky and highly hydrophobic nature of the Trityl group.[1] This characteristic can lead to several issues:

  • Poor Solubility: The modified peptide may have limited solubility in the aqueous solutions typically used for reverse-phase HPLC (RP-HPLC).[1]

  • Aggregation: The hydrophobicity of the Trt group can encourage intermolecular aggregation, resulting in the formation of insoluble precipitates or soluble aggregates that are challenging to purify and often lead to low recovery.[1]

  • Strong Retention in RP-HPLC: Due to its high hydrophobicity, the peptide can bind very strongly to C18 columns, necessitating high concentrations of organic solvents for elution.[1]

Q2: What are the common side reactions to be aware of during the synthesis and purification of Cys(Trt)-containing peptides?

A2: Several side reactions can occur, leading to impurities that complicate purification:

  • Disulfide Bond Formation: The thiol group of cysteine is susceptible to oxidation, which leads to the formation of disulfide-linked dimers or oligomers.[2]

  • S-alkylation: During the final Trifluoroacetic acid (TFA) cleavage from Wang resin, the cysteine sulfhydryl group can be unexpectedly alkylated by the p-hydroxyl benzyl group originating from the decomposition of the Wang linker.

  • S-tert-butylation: The reaction of the liberated cysteine thiol with tert-butyl (tBu) cations, which come from tBu-based protecting groups, can lead to the formation of S-tert-butylated Cys residues.

  • Racemization: Cysteine is highly susceptible to racemization during peptide coupling, especially when strong activating agents and bases are used.

  • 3-(1-Piperidinyl)alanine Formation: When preparing peptides with a C-terminal cysteine using Fmoc/tBu protocols, a side product can form through the elimination of the protected sulfhydryl group, creating a dehydroalanine residue that then reacts with piperidine.

Q3: How can I prevent disulfide bond formation during purification?

A3: To prevent oxidation and the formation of disulfide linkages, you can add a reducing agent to your sample before injection and to the fraction collector tubes. Commonly used reducing agents include:

  • TCEP (Tris(2-carboxyethyl)phosphine): Often considered the gold standard due to its stability and lack of odor.

  • DTT (Dithiothreitol): A cheaper alternative to TCEP, though it may be less stable over time.

  • 2-Mercaptoethanol: The most economical option, but it has a strong, unpleasant odor.

Most HPLC systems have degassers, which help to minimize oxidation during the separation by keeping oxygen levels low in the mobile phase.

Q4: What is the role of scavengers in the cleavage cocktail?

A4: Scavengers are crucial during the cleavage of the peptide from the resin to "trap" the reactive carbocations generated from the cleavage of protecting groups. This prevents the modification of sensitive amino acid side chains. For peptides containing Cys(Trt), triisopropylsilane (TIS) is a commonly used scavenger that helps to ensure complete deprotection by reducing the stable trityl cation to the inert triphenylmethane.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of your this compound containing peptide.

Problem Potential Cause Troubleshooting & Optimization
Poor or No Recovery of Peptide from RP-HPLC Column 1. The peptide is too hydrophobic and has irreversibly bound to the column. 2. The peptide has precipitated on the column. 3. The peptide has aggregated.1. Switch to a less hydrophobic column (e.g., C8 or C4). 2. Increase the concentration of the organic solvent in the elution gradient, potentially up to 100% acetonitrile. 3. Add a small amount of isopropanol (1-5%) to the mobile phase to enhance the solubility and recovery of hydrophobic peptides. 4. Increase the column temperature to improve solubility and minimize secondary interactions. 5. Ensure the peptide is fully dissolved in the injection solvent. If necessary, use organic solvents like DMSO or DMF before diluting with the initial mobile phase.
Broad or Tailing Peaks in RP-HPLC 1. Secondary interactions with the stationary phase. 2. Overloading of the column. 3. On-column aggregation. 4. Poor solubility in the mobile phase.1. Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). 2. Reduce the amount of peptide loaded onto the column. 3. Increase the column temperature.
Peptide Elutes in the Void Volume or Very Early 1. The peptide is not being retained on the column due to aggregation. 2. The initial mobile phase is too strong (contains too much organic solvent).1. Dissolve the peptide in a strong solvent like DMSO and then dilute it with the initial mobile phase immediately before injection to minimize pre-injection aggregation. 2. Decrease the initial percentage of organic solvent in your gradient. For highly hydrophobic peptides, you may need to start with a very low concentration of organic solvent.
Low Purity After a Single Purification Step 1. Co-elution of impurities that have similar hydrophobicity. 2. The presence of deletion sequences or other side products from the synthesis.1. Optimize the HPLC gradient to improve the separation of the target peptide from impurities. 2. Consider using a different stationary phase or a different purification technique, such as ion-exchange chromatography.
Presence of a Large Hydrophobic Peak at the End of the Gradient 1. This peak may be associated with the trityl protecting group or trityl alcohol.1. Repeat the ether precipitation step to help remove these byproducts.

Experimental Protocols

Protocol 1: Cleavage of the S-Trityl Group and Peptide from the Resin

This protocol details the cleavage of the S-trityl group from a peptide synthesized on a solid support using a trifluoroacetic acid (TFA) cocktail.

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail for Cys(Trt)-containing peptides is TFA/TIS/Water (95:2.5:2.5 v/v/v). The inclusion of TIS is critical to scavenge the trityl cations.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.

  • Wash the resin with additional TFA and then with dichloromethane (DCM). Combine all the filtrates.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Protocol 2: General RP-HPLC Purification

This protocol outlines a general method for the purification of a crude peptide by reverse-phase high-performance liquid chromatography.

  • Column: A C18 stationary phase is commonly used. For very hydrophobic peptides, a C8 or C4 column may be more suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% TFA.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of increasing concentration of Solvent B is typically employed. The specific gradient will need to be optimized for each peptide.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase. If solubility is an issue, a minimal amount of a strong organic solvent like DMSO can be used, followed by dilution with the initial mobile phase.

  • Injection and Fraction Collection: Inject the dissolved peptide onto the equilibrated column and collect fractions as the peptide elutes.

  • Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_final_product Final Product s1 Resin Swelling s2 Boc Deprotection (TFA) s1->s2 Repeat for each amino acid s3 Neutralization (DIEA) s2->s3 Repeat for each amino acid s4 Amino Acid Coupling s3->s4 Repeat for each amino acid s4->s2 Repeat for each amino acid c1 Treat with Cleavage Cocktail (TFA/TIS/H2O) s4->c1 Completed Sequence c2 Filter to remove resin c1->c2 c3 Precipitate with cold ether c2->c3 c4 Wash and Dry Crude Peptide c3->c4 p1 Dissolve Crude Peptide c4->p1 p2 RP-HPLC Purification p1->p2 p3 Fraction Analysis (LC-MS) p2->p3 p4 Pool Pure Fractions p3->p4 p5 Lyophilization p4->p5 fp Purified Peptide p5->fp troubleshooting_logic cluster_recovery Poor Recovery cluster_peaks Poor Peak Shape start HPLC Purification Issue pr1 Is the peptide highly hydrophobic? start->pr1 ps1 Broad or Tailing Peaks? start->ps1 pr_yes Yes pr1->pr_yes pr_no No pr1->pr_no pr_sol1 Use C4/C8 column pr_yes->pr_sol1 pr_sol2 Increase % Organic Solvent pr_yes->pr_sol2 pr_sol3 Add Isopropanol pr_yes->pr_sol3 pr_sol4 Check for precipitation pr_no->pr_sol4 ps_yes Yes ps1->ps_yes ps_sol1 Check TFA concentration ps_yes->ps_sol1 ps_sol2 Reduce sample load ps_yes->ps_sol2 ps_sol3 Increase temperature ps_yes->ps_sol3 ps_no No

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Cys(Trt)-OH and Fmoc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of D-cysteine, a non-proteinogenic amino acid of increasing interest in drug development for its ability to confer resistance to enzymatic degradation, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies for the α-amino group dictates the entire synthetic approach. This guide provides an objective, data-supported comparison of Boc-D-Cys(Trt)-OH and Fmoc-D-Cys(Trt)-OH, focusing on their performance, potential side reactions, and the specific experimental conditions required for their successful application in SPPS.

At a Glance: Key Differences in Strategy

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[1][] This core difference necessitates orthogonal side-chain protection schemes and distinct final cleavage protocols.[3]

FeatureBoc Strategy (this compound)Fmoc Strategy (Fmoc-D-Cys(Trt)-OH)
Nα-Protection Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically Benzyl-based (Bzl), removed by strong acid (HF)Typically tert-Butyl-based (tBu), removed by TFA
Trt Group on Cys Stable to Nα-deprotection, removed during final cleavageStable to Nα-deprotection, removed during final cleavage
Final Cleavage Harsh: Anhydrous Hydrofluoric Acid (HF)Mild: Trifluoroacetic Acid (TFA) with scavengers
Orthogonality Quasi-orthogonal (graduated acid lability)Fully orthogonal
Automation Less common, requires specialized equipment for HF cleavageStandard for automated synthesizers
Compatibility with PTMs Limited due to harsh final cleavageGenerally high

Performance Comparison: Yield, Purity, and Side Reactions

While direct, side-by-side quantitative data for the synthesis of the same D-cysteine-containing peptide using both this compound and Fmoc-D-Cys(Trt)-OH is not extensively published, established principles and data from L-cysteine analogues allow for a robust comparison.

General Performance:

ParameterBoc StrategyFmoc StrategyKey Considerations
Typical Crude Purity 70-85%[1]>90%[1]Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can lead to more side products.
Typical Overall Yield 60-80%>85%Highly dependent on coupling and deprotection efficiency. Boc strategy may offer advantages for "difficult" or aggregation-prone sequences.

Cysteine-Specific Side Reactions:

The incorporation of cysteine presents unique challenges, most notably racemization and β-elimination.

Side ReactionBoc Strategy (this compound)Fmoc Strategy (Fmoc-D-Cys(Trt)-OH)Mitigation Strategies
Racemization Generally low.Can be significant, especially with uronium/aminium-based coupling reagents (e.g., HBTU, HATU) and strong bases (e.g., DIEA).Use of carbodiimide-based coupling (e.g., DIC/HOBt) without a strong base. Use of weaker bases like 2,4,6-collidine.
β-Elimination Less common.Can occur with C-terminal cysteine upon repeated exposure to piperidine, leading to the formation of dehydroalanine and subsequent piperidinyl-alanine adducts.Use of 2-chlorotrityl resin for C-terminal cysteine. Minimizing piperidine exposure time.
Alkylation of Cys Possible from carbocations generated during Boc deprotection.The liberated trityl cation during final TFA cleavage can re-alkylate the cysteine thiol or other nucleophilic residues if not properly scavenged.Use of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail.

Quantitative Data on Racemization of Cysteine Derivatives (Fmoc-SPPS):

The following table, adapted from studies on L-cysteine model peptides, illustrates the impact of coupling conditions on racemization in Fmoc-SPPS.

Coupling MethodBase% D-Cys Formation (from L-Cys)
HCTU/6-Cl-HOBtDIEAHigh (not specified)
HCTU/6-Cl-HOBtDBUSignificantly Reduced
HCTU/6-Cl-HOBtProton Sponge (PS)Significantly Reduced
TBTUDIEA2.6% (Trt)
DCC/HOBt-0.6% (Trt)
DIC/HOBt-0.9% (Trt)

Disclaimer: Data is from studies using Fmoc-L-Cys(Trt)-OH and should be considered indicative of trends for Fmoc-D-Cys(Trt)-OH.

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc solid-phase synthesis of a generic D-Cysteine containing peptide are provided below.

Boc Solid-Phase Peptide Synthesis Protocol for a D-Cys(Trt)-containing Peptide

This protocol outlines the manual synthesis on a Merrifield or PAM resin.

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the resin in dichloromethane (DCM) for 1-2 hours.

    • Couple the first Boc-protected amino acid (e.g., Boc-Xaa-OH) to the resin via its cesium salt to minimize racemization.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin-bound peptide TFA salt with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 eq.) and a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Caution: Use a specialized HF cleavage apparatus in a well-ventilated fume hood.

    • Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole or cresol) at 0°C for 1-2 hours.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.

Fmoc Solid-Phase Peptide Synthesis Protocol for a D-Cys(Trt)-containing Peptide

This protocol outlines the manual synthesis on a Rink Amide or Wang resin.

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH) to the resin using a suitable activation method (e.g., DIC/DMAP for Wang resin).

    • Wash the resin thoroughly with DMF and DCM.

  • Nα-Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-D-Cys(Trt)-OH (Racemization Minimization):

    • Dissolve Fmoc-D-Cys(Trt)-OH (3 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 eq.) in DMF.

    • Add the solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 eq.).

    • Allow the reaction to proceed for 1-3 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles:

    • Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM, then dry under vacuum.

    • Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple Trt groups or other sensitive residues, 1,2-ethanedithiol (EDT) can be added (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Signaling Pathways and Experimental Workflows

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Couple next Boc-AA-OH Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat n-1 times Wash3->Repeat Final_Deprotection Final Nα-Boc Deprotection Wash3->Final_Deprotection Repeat->Deprotection Final_Cleavage Final Cleavage (Anhydrous HF) Final_Deprotection->Final_Cleavage End Crude Peptide Final_Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Final_Deprotection Final Nα-Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Final_Cleavage Final Cleavage (TFA/Scavengers) Final_Deprotection->Final_Cleavage End Crude Peptide Final_Cleavage->End

References

A Comparative Guide to Cysteine Protecting Groups: Trityl (Trt) vs. Acetamidomethyl (Acm)

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of peptides, particularly those containing cysteine residues, the strategic selection of a thiol protecting group is paramount to achieving high yield and purity. The Trityl (Trt) and Acetamidomethyl (Acm) groups are two of the most widely employed protecting groups for cysteine in Solid-Phase Peptide Synthesis (SPPS). Their distinct chemical properties offer unique advantages and disadvantages, making the choice between them dependent on the specific synthetic strategy, particularly when synthesizing complex peptides with multiple disulfide bonds. This guide provides an objective comparison of Trt and Acm, supported by experimental data, to assist researchers in making informed decisions.

Chemical Properties and Stability

The fundamental difference between Trt and Acm lies in their stability and the conditions required for their removal. The Trt group is a bulky, acid-labile protecting group, while the Acm group is smaller and stable to the acidic conditions typically used for peptide cleavage from the resin in Fmoc-based SPPS.[1] This difference in lability is the basis for their use in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds.[2][3]

Trityl (Trt): The triphenylmethyl (trityl) group is attached to the sulfur atom of the cysteine side chain. Its bulky nature can sometimes influence peptide aggregation and solubility. The key feature of the Trt group is its lability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the solid support in Fmoc-SPPS.[4] This means that the Trt group is removed simultaneously with the cleavage from the resin and the removal of other acid-labile side-chain protecting groups.

Acetamidomethyl (Acm): The acetamidomethyl group is a smaller, more polar protecting group. Unlike Trt, the Acm group is stable to TFA. This stability allows for the isolation of the fully assembled peptide with the cysteine residues still protected by Acm. The removal of the Acm group requires specific reagents, most commonly iodine, which facilitates oxidative cleavage to form a disulfide bond. Alternatively, heavy metal salts like mercury(II) acetate can be used for its removal without concomitant disulfide bond formation, though the toxicity of these reagents is a significant drawback.

Performance Comparison in Peptide Synthesis

The performance of a protecting group is evaluated based on several factors, including its stability during synthesis, the efficiency of its removal, and its propensity to induce side reactions.

Data Presentation: Quantitative Comparison
Performance MetricTrityl (Trt)Acetamidomethyl (Acm)References
Stability to Fmoc Deprotection StableStable
Deprotection Conditions Trifluoroacetic acid (TFA)-based cocktailsIodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Tetrafluoroborate (AgBF₄)
Orthogonality Not orthogonal in standard Fmoc-SPPS (cleaved with peptide)Orthogonal to acid-labile groups (stable to TFA)
Racemization More prone to racemization, especially with certain coupling reagents (e.g., 3.3% with DIPCDI/Oxyma Pure). Can be significant in microwave-assisted SPPS (e.g., 10.9-26.6%).Generally low rates of racemization compared to Trt.
β-elimination (Piperidinyl-alanine formation) Less prominentMore prominent, especially for C-terminal cysteine.
S-alkylation Can occur during cleavage due to the formation of the trityl cation if not properly scavenged.Not a typical side reaction during cleavage.

Key Side Reactions

Both Trt and Acm protecting groups can be associated with specific side reactions during peptide synthesis.

Racemization: Cysteine is particularly susceptible to racemization during the activation and coupling steps of SPPS. Studies have shown that Fmoc-Cys(Trt)-OH is more prone to racemization compared to Fmoc-Cys(Acm)-OH. For instance, one study reported 3.3% racemization for Fmoc-Cys(Trt)-OH when using DIPCDI/Oxyma Pure as the coupling agent. In contrast, the rate of racemization with the Acm group is generally fairly low.

β-Elimination: For peptides with a C-terminal cysteine, a common side reaction is the base-catalyzed β-elimination of the protected thiol, leading to the formation of dehydroalanine. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct. This side reaction is reported to be more prominent with the Acm protecting group compared to the bulkier Trt group.

Experimental Protocols

General Protocol for Fmoc-SPPS of a Cysteine-Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) in DMF. For coupling of Fmoc-Cys(Trt)-OH, the use of a less hindered base like collidine is sometimes recommended to minimize racemization.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • For Trt-protected cysteine: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v), for 2-3 hours. The TIS acts as a scavenger for the liberated trityl cations. Precipitate the peptide in cold diethyl ether.

    • For Acm-protected cysteine: The peptide is cleaved from the resin using a standard TFA cocktail as described above. The Acm group remains intact. The peptide is precipitated and purified.

Protocol for Acm Deprotection and Disulfide Bond Formation
  • Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent, such as aqueous acetic acid (e.g., 80%) or a mixture of methanol and water.

  • Iodine Treatment: Slowly add a solution of iodine (e.g., 0.1 M in methanol or acetic acid) dropwise to the peptide solution with stirring. Continue the addition until a persistent yellow-brown color is observed, indicating an excess of iodine.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the progress of the reaction by analytical HPLC.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purification: Purify the cyclized peptide by preparative HPLC.

Mandatory Visualization

Diagrams of Experimental Workflows and Logical Relationships

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Cleavage Cleavage & Deprotection Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 20% Piperidine/DMF Amino_Acid_Coupling Amino_Acid_Coupling Washing_1->Amino_Acid_Coupling Wash Washing_2 Washing_2 Amino_Acid_Coupling->Washing_2 Fmoc-AA-OH, Coupling Reagents Washing_2->Fmoc_Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing_2->Final_Cleavage Final Cycle Trt_Deprotection Free Thiol Peptide Final_Cleavage->Trt_Deprotection Cys(Trt) Acm_Protected_Peptide Acm-Protected Peptide Final_Cleavage->Acm_Protected_Peptide Cys(Acm) Acm_Deprotection Disulfide Bond Formation Acm_Protected_Peptide->Acm_Deprotection Iodine Oxidation

General workflow for SPPS comparing Trt and Acm deprotection pathways.

Orthogonal_Strategy Start Linear Peptide on Resin with Cys(Trt) and Cys(Acm) Cleavage Cleavage Start->Cleavage TFA Cocktail Intermediate_1 Peptide with free thiols and Cys(Acm) Cleavage->Intermediate_1 Removes Trt group First_Oxidation First_Oxidation Intermediate_1->First_Oxidation Mild Oxidation (e.g., air) Intermediate_2 Single Disulfide Peptide with Cys(Acm) First_Oxidation->Intermediate_2 Forms first disulfide bond Second_Oxidation Second_Oxidation Intermediate_2->Second_Oxidation Iodine Final_Peptide Two Disulfide Bond Peptide Second_Oxidation->Final_Peptide Removes Acm and forms second disulfide bond

Orthogonal strategy for regioselective disulfide bond formation.

Conclusion

The choice between Trt and Acm as a cysteine protecting group is a critical decision in peptide synthesis. Trt is a convenient, acid-labile protecting group that is removed during the final cleavage step, making it suitable for the synthesis of peptides with a single disulfide bond or free thiols. However, its use is associated with a higher risk of racemization.

Acm, on the other hand, is stable to TFA, providing an orthogonal protection strategy that is indispensable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds. While generally less prone to racemization during coupling, it can increase the likelihood of β-elimination for C-terminal cysteines.

Ultimately, the selection of the appropriate protecting group requires careful consideration of the final peptide structure, the synthetic strategy, and the potential for side reactions. For complex syntheses, a combination of different protecting groups, including Trt and Acm, often provides the most robust and efficient route to the desired product.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of the final peptide's purity and yield. This is particularly true for cysteine, whose nucleophilic thiol group is prone to side reactions such as oxidation and alkylation. This guide provides an objective comparison of peptides synthesized using Boc-D-Cys(Trt)-OH versus alternative cysteine protection strategies within the Boc/Bzl framework, with a focus on their HPLC analysis.

Performance Comparison of Cysteine Protecting Groups in Boc-SPPS

The selection of a protecting group for the cysteine thiol side chain significantly influences the synthesis strategy, particularly the final cleavage and deprotection step, and consequently the impurity profile of the crude peptide as observed by HPLC. The trityl (Trt) group is widely used due to its lability under standard Boc-SPPS final cleavage conditions. However, alternatives such as Acetamidomethyl (Acm) and Benzyl (Bzl) offer different stability profiles that can be advantageous in specific contexts.

FeatureThis compoundBoc-D-Cys(Acm)-OHBoc-D-Cys(Bzl)-OH
Nα-Protection Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)
S-Protection Trt (Trityl)Acm (Acetamidomethyl)Bzl (Benzyl)
Deprotection Condition Strong acid (e.g., HF, TFMSA)[1][2]Two-step: Hg(OAc)₂ then H₂S, or I₂[3]Strong acid (e.g., HF, TFMSA)[1][3]
Key Advantage Cleaved simultaneously with resin and other side-chain protecting groups in a single step.Orthogonal to standard Boc cleavage; allows for selective disulfide bond formation on-resin or post-cleavage.Robust and stable protection.
Key Disadvantage The highly stable trityl cation generated during cleavage can lead to re-attachment or alkylation of other nucleophilic residues if not scavenged effectively.Requires a separate, often harsh, deprotection step using toxic reagents like mercury salts.Requires strong acid cleavage; the generated benzyl cation can cause S-alkylation.
Racemization Risk Cysteine is inherently prone to racemization during coupling, and the bulky Trt group does not completely prevent this.Can exhibit a lower tendency for racemization compared to Trt in some contexts.Similar racemization risk to other strategies during the coupling step.
Common Impurities Tritylated side products, oxidized peptide, deletion sequences.Incompletely deprotected peptide, byproducts from mercury or iodine treatment.Benzylated side products, oxidized peptide, deletion sequences.

Experimental Protocols

To provide a clear comparison, the following are detailed protocols for the synthesis of a model peptide, H-Ala-Gly-D-Cys-Phe-NH₂, using the three different Boc-D-Cys derivatives on an MBHA resin.

General Boc-SPPS Cycle

This cycle is repeated for each amino acid coupling.

start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA in DMF) neutralization->coupling wash Wash (DMF and DCM) coupling->wash end_cycle Ready for Next Cycle or Final Cleavage wash->end_cycle

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis with this compound
  • Resin Preparation: Swell MBHA resin in dichloromethane (DCM).

  • Peptide Assembly: Synthesize the peptide chain using the general Boc-SPPS cycle. For the cysteine coupling step, use this compound.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of anhydrous HF, anisole, and p-cresol (90:5:5 v/v/v). For peptides with multiple cysteine residues, p-thiocresol can also be included.

    • Cool the reaction vessel to -5 to 0°C and add the cleavage cocktail.

    • Stir for 1-2 hours at 0°C.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Synthesis with Boc-D-Cys(Acm)-OH
  • Resin Preparation and Peptide Assembly: Follow steps 1 and 2 as in Protocol 1, using Boc-D-Cys(Acm)-OH for the cysteine coupling.

  • Final Cleavage (Acm group remains):

    • Perform the HF cleavage as described in Protocol 1, Step 3. The Acm group will remain on the cysteine residue.

  • Acm Group Deprotection (Post-Cleavage):

    • Dissolve the crude Acm-protected peptide in a suitable solvent.

    • Treat with mercury(II) acetate in aqueous acetic acid, followed by hydrogen sulfide, or treat with iodine in methanol to effect deprotection and disulfide bond formation.

    • Purify the final deprotected peptide by HPLC.

Protocol 3: Synthesis with Boc-D-Cys(Bzl)-OH
  • Resin Preparation and Peptide Assembly: Follow steps 1 and 2 as in Protocol 1, using Boc-D-Cys(Bzl)-OH for the cysteine coupling.

  • Final Cleavage and Deprotection:

    • Follow the HF cleavage procedure as described in Protocol 1, Step 3. The Bzl group is removed under these strong acid conditions. It is crucial to use effective scavengers like anisole to trap the generated benzyl carbocations and prevent S-alkylation.

HPLC Analysis Protocol

The purity of the crude peptides from each synthesis protocol is assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A.

Expected HPLC Profiles and Comparative Analysis

The choice of cysteine protecting group will directly impact the impurity profile observed in the HPLC analysis of the crude product.

cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_hplc Expected HPLC Impurities boc_trt This compound cleavage_trt Single Step HF Cleavage (with scavengers) boc_trt->cleavage_trt boc_acm Boc-D-Cys(Acm)-OH cleavage_acm HF Cleavage (Acm intact) + Separate Deprotection boc_acm->cleavage_acm boc_bzl Boc-D-Cys(Bzl)-OH cleavage_bzl Single Step HF Cleavage (with scavengers) boc_bzl->cleavage_bzl impurities_trt • S-tritylated peptide • Racemized (D/L) diastereomer • Oxidized species cleavage_trt->impurities_trt impurities_acm • Incomplete Acm removal • Racemized (D/L) diastereomer • Oxidized species cleavage_acm->impurities_acm impurities_bzl • S-benzylated peptide • Racemized (D/L) diastereomer • Oxidized species cleavage_bzl->impurities_bzl

Caption: Comparison of workflows and expected impurities for different Cys protecting groups.

  • This compound: The primary challenge with the Trt group is the generation of the stable trityl cation during acid cleavage. Inefficient scavenging can lead to re-attachment to the cysteine thiol or alkylation of other susceptible residues like tryptophan or methionine, resulting in side-product peaks in the HPLC chromatogram. Cysteine is also known to be susceptible to racemization during the activation/coupling step, which would result in diastereomeric impurities that may or may not be resolved from the main peak depending on the peptide sequence and HPLC conditions.

  • Boc-D-Cys(Acm)-OH: The HPLC of the crude product after HF cleavage will show the Acm-protected peptide. The subsequent deprotection step introduces potential for other impurities. Incomplete removal of the Acm group will be a major impurity. The use of iodine can lead to oxidative side reactions if not carefully controlled. The advantage is that the orthogonal nature of the Acm group allows for purification of the protected peptide before the final deprotection, potentially leading to a cleaner final product.

  • Boc-D-Cys(Bzl)-OH: Similar to the Trt group, the Bzl group is removed during strong acid cleavage, generating benzyl carbocations that can cause S-alkylation. This would appear as a distinct peak in the HPLC with a mass increase of +90 Da. The efficiency of the scavenger cocktail is paramount to obtaining a high-purity crude product.

Conclusion

The HPLC analysis of peptides synthesized with This compound provides a streamlined approach as deprotection occurs in a single final step. However, this convenience comes with the risk of side reactions from the trityl cation, necessitating careful optimization of the cleavage cocktail. For peptides where stereochemical purity is paramount, the potential for racemization during coupling must be considered and mitigated through the use of appropriate coupling reagents and conditions.

In comparison, Boc-D-Cys(Acm)-OH offers an orthogonal strategy that can be beneficial for complex peptides requiring selective disulfide bond formation. While the multi-step deprotection can be a drawback, it allows for intermediate purification and potentially a cleaner final product, albeit with the risk of impurities from the deprotection reagents themselves. Boc-D-Cys(Bzl)-OH represents a robust, more traditional approach, but like the Trt group, it requires efficient scavenging during cleavage to prevent alkylation side products.

Ultimately, the choice of cysteine protecting group in Boc-SPPS is a strategic decision that depends on the specific requirements of the target peptide, the desired disulfide bonding pattern, and the tolerance for particular side reactions. A thorough HPLC analysis of the crude peptide is essential to identify and quantify these impurities, guiding the subsequent purification strategy.

References

Mass Spectrometry of Peptides Containing Boc-D-Cys(Trt)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide chemistry, the accurate mass spectrometric analysis of synthetic peptides is paramount. The use of protecting groups is essential during peptide synthesis, and their behavior during mass analysis can significantly impact data quality. This guide provides a comparative analysis of the mass spectrometry of peptides containing the commonly used protected amino acid, Boc-D-Cys(Trt)-OH, versus other cysteine protection strategies.

Performance Comparison of Cysteine Protecting Groups in Mass Spectrometry

The choice of a protecting group for cysteine residues can influence ionization efficiency, fragmentation patterns, and the overall success of mass spectrometric analysis. The bulky and acid-labile nature of the tert-butoxycarbonyl (Boc) and trityl (Trt) groups on this compound presents both advantages and challenges compared to other common cysteine protecting groups.

A key consideration is the potential for in-source fragmentation or loss of the protecting groups during the ionization process. The acid lability of the Trt group can lead to its partial or complete cleavage in the acidic environment of some mass spectrometry matrices and solvents.[1] Similarly, the Boc group is known to undergo characteristic fragmentation upon collisional activation.

Below is a qualitative comparison of the mass spectrometric behavior of peptides containing this compound with those containing other frequently used cysteine protecting groups.

Protecting GroupIonization Method SuitabilityExpected Fragmentation BehaviorPotential for In-Source Decay/LossNotes
This compound ESI, MALDI- Loss of isobutylene (56 Da) from Boc group[2][3]- Loss of the entire Boc group (100 Da)[4][5]- Loss of the trityl cation (243 Da)High, especially for the Trt group with acidic MALDI matrices.The large size of the Trt group may decrease ionization efficiency. The multiple fragmentation pathways for both Boc and Trt can complicate spectral interpretation.
Acetamidomethyl (Acm) ESI, MALDIGenerally stable during CID.Low.Acm is a stable protecting group that typically remains intact during MS analysis, simplifying the spectra.
Carboxymethyl (Cam) ESI, MALDIStable during CID.Low.Similar to Acm, it provides a stable modification for MS analysis.
tert-Butyl (tBu) ESI, MALDICan undergo neutral loss of isobutylene (56 Da).Moderate.The fragmentation behavior is simpler than that of this compound.
S-Nitropyridyl (Npys) ESI, MALDICan lead to specific fragmentation pathways depending on the peptide sequence.Moderate.Can be used for specific disulfide bond formation strategies.

Experimental Protocols

Detailed methodologies are crucial for reproducible mass spectrometric analysis. Below are representative protocols for the analysis of peptides containing protected cysteine residues.

Sample Preparation for ESI-MS
  • Peptide Solubilization: Dissolve the purified peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL.

  • Desalting (Optional but Recommended): Use a C18 ZipTip or equivalent solid-phase extraction method to remove salts and other impurities that can suppress ionization. Elute the peptide with an appropriate solvent, typically 50-80% acetonitrile with 0.1% formic acid.

  • Direct Infusion or LC-MS: The desalted peptide solution can be directly infused into the electrospray source or injected into a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis.

Mass Spectrometry Parameters for ESI-MS/MS
  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Collision Gas: Argon is commonly used.

  • Collision Energy: This will need to be optimized for the specific peptide and instrument. A starting point is typically 20-35 eV. For peptides with bulky protecting groups like Trt, a higher collision energy may be required to induce fragmentation of the peptide backbone in addition to the loss of the protecting group.

  • MS1 Scan Range: m/z 300-2000.

  • MS2 Scan Range: m/z 100 to a value slightly higher than the precursor ion m/z.

Visualizing Fragmentation and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in mass spectrometry.

Fragmentation_Boc_Cys_Trt_Peptide cluster_fragmentation Collision-Induced Dissociation (CID) Parent [M+H]+ Peptide-Cys(Trt)-Boc Frag1 [M+H - 56]+ Parent->Frag1 - Isobutylene (56 Da) Frag2 [M+H - 100]+ Parent->Frag2 - Boc group (100 Da) Frag3 [M+H - 243]+ Parent->Frag3 - Trityl cation (243 Da) Backbone b- and y-ions Parent->Backbone Peptide Backbone Fragmentation

Caption: Fragmentation of a Boc-Cys(Trt) peptide.

Experimental_Workflow A Peptide Synthesis with This compound B Purification (HPLC) A->B C Sample Preparation (Solubilization & Desalting) B->C D Mass Spectrometry (ESI-MS or MALDI-MS) C->D E Data Analysis (Fragmentation Analysis) D->E

Caption: Peptide analysis workflow.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires careful consideration of the labile nature of both the Boc and Trt protecting groups. While their presence can lead to characteristic neutral losses that aid in the identification of modified peptides, they can also complicate spectral interpretation and potentially reduce the efficiency of backbone fragmentation. In contrast, smaller and more stable protecting groups like Acm or Cam generally yield simpler mass spectra. The choice of protecting group should, therefore, be guided by both the synthetic strategy and the requirements of the subsequent mass spectrometric analysis. Understanding the fragmentation behavior of these protecting groups and optimizing instrument parameters are critical for obtaining high-quality, unambiguous data in peptide research and development.

References

A Researcher's Guide to Boc-D-Cys(Trt)-OH: Applications, Performance, and Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is paramount for the successful solid-phase peptide synthesis (SPPS) of complex and therapeutically relevant peptides. This guide provides a comprehensive literature review and comparative analysis of N-α-Boc-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a key building block for incorporating D-cysteine into peptide chains. We delve into its applications, performance characteristics, and compare it with alternative cysteine protection strategies, supported by experimental data and detailed protocols.

Introduction to this compound in Peptide Synthesis

This compound is a widely utilized amino acid derivative in Boc-based solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, which is readily removed by mild acid treatment (e.g., trifluoroacetic acid, TFA) during each cycle of peptide elongation. The bulky trityl (Trt) group offers robust protection for the thiol side chain of D-cysteine, preventing its unwanted oxidation to form disulfide bonds and other side reactions during synthesis. The incorporation of D-amino acids, such as D-cysteine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.

One notable application of this compound is in the total synthesis of spiruchostatin A, a potent histone deacetylase (HDAC) inhibitor with potential as an anticancer agent. Its synthesis highlights the importance of this building block in accessing complex, biologically active natural products.

Performance Comparison of Cysteine Protecting Groups

The choice of the thiol protecting group for cysteine is a critical determinant of the success of a peptide synthesis, directly impacting yield, purity, and the extent of side reactions, most notably racemization. While the Trityl (Trt) group is a workhorse in both Boc and Fmoc strategies, several alternatives exist, each with its own set of advantages and disadvantages.

Racemization of Cysteine Derivatives

Cysteine is particularly susceptible to racemization during peptide coupling, a side reaction that can significantly complicate purification and compromise the biological activity of the final peptide. The α-proton of cysteine is more acidic than that of other amino acids, making it prone to abstraction under basic conditions often employed in coupling reactions.

While direct quantitative data comparing the racemization of various Boc-D-Cys(X)-OH derivatives is scarce in the literature, extensive studies on their L-cysteine counterparts in the more commonly used Fmoc-SPPS provide valuable insights. The trends observed in Fmoc chemistry are generally applicable to Boc chemistry, as the fundamental mechanisms of racemization are similar.

Table 1: Comparative Racemization of Fmoc-L-Cys(X)-OH Derivatives with Different Coupling Reagents

Thiol Protecting Group (X)Coupling ReagentBase% D-Cys Epimer FormationReference
Trityl (Trt)HBTUDIEA5-33% (with pre-activation)[1][2]
Trityl (Trt)HBTUCollidineSignificantly reduced vs. DIEA[1][2]
Trityl (Trt)DIC/HOBt-<1%[1]
Acetamidomethyl (Acm)HBTUDIEALower than Trt
Tetrahydropyranyl (Thp)DIPCDI/Oxyma Pure-0.74%
Diphenylmethyl (Dpm)DIPCDI/Oxyma Pure-6.8%

Data is for Fmoc-L-Cys(X)-OH and should be considered indicative for Boc-D-Cys(X)-OH.

As the data suggests, the combination of a bulky protecting group like Trityl with strong activating reagents (e.g., HBTU) and a strong base (e.g., DIEA) can lead to significant racemization. The use of carbodiimide activators like DIC with an additive such as HOBt, which proceeds under more neutral conditions, dramatically reduces this side reaction. Alternatives to the Trityl group, such as Tetrahydropyranyl (Thp), have also been shown to be effective in minimizing racemization.

Comparison of Common Thiol Protecting Groups in Boc-SPPS
Protecting GroupKey AdvantagesKey DisadvantagesCleavage Conditions
Trityl (Trt) Widely used, cost-effective.Prone to racemization with strong activating agents/bases.HF, TFMSA, or a TFA "cleavage cocktail".
Acetamidomethyl (Acm) Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation (orthogonal). Less prone to racemization than Trt.Requires a separate deprotection step (e.g., mercury(II) acetate or iodine).Mercury(II) acetate, Iodine.
4-Methoxytrityl (Mmt) More acid-labile than Trt, allowing for selective on-resin deprotection.Potential for S-alkylation side reactions.1-2% TFA in DCM.
S-tert-butylthio (StBu) Stable to TFA, providing an orthogonal protection strategy.Can lead to β-elimination side reactions.Reducing agents (e.g., thiols, phosphines).

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines a typical manual synthesis cycle on a Merrifield resin.

1. Resin Swelling and Preparation:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM (3x) and then dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 2 minutes.

  • Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

3. Neutralization:

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Wash the resin with DMF (3x).

4. Amino Acid Coupling (Example with DIC/HOBt):

  • In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

  • Add this solution to the neutralized resin.

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

5. Washing:

  • After a complete coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum if the synthesis is complete, or proceed to the next deprotection step.

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

1. Preparation:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add scavengers to the vessel. A common mixture for Cys(Trt)-containing peptides is anisole, dimethyl sulfide (DMS), and p-thiocresol.

2. HF Cleavage:

  • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

3. HF Removal and Peptide Precipitation:

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

  • Filter the peptide and wash it several times with cold ether to remove scavengers and cleavage byproducts.

4. Peptide Purification:

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Key Concepts

To better illustrate the processes described, the following diagrams outline the general workflow of Boc-SPPS and the mechanism of cysteine racemization.

Boc_SPPS_Workflow Resin Resin Swelling 1. Swelling (DCM, DMF) Resin->Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Swelling->Deprotection Neutralization 3. Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling 4. Coupling (this compound, DIC/HOBt) Neutralization->Coupling Washing 5. Washing (DMF, DCM, MeOH) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Chain Elongation Cleavage Final Cleavage (HF) Washing->Cleavage Synthesis Complete Purification Purification (RP-HPLC) Cleavage->Purification Cysteine_Racemization cluster_L_Cys L-Cysteine Derivative cluster_epimers Racemic Mixture L_Cys Boc-NH-CH(CH₂-S-Trt)-COOH Activation Activation (e.g., HBTU, DIC) L_Cys->Activation Base Base (e.g., DIEA) Activation->Base Enolate Enolate Intermediate (Planar, Achiral) Base->Enolate - H⁺ Protonation Protonation Enolate->Protonation + H⁺ L_Cys_product L-Cys Peptide Protonation->L_Cys_product D_Cys_product D-Cys Peptide Protonation->D_Cys_product

References

A Comparative Guide: Navigating Boc and Fmoc Chemistry for Cysteine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical yet challenging endeavor. The unique reactivity of cysteine's thiol side chain necessitates a carefully chosen synthetic strategy to prevent side reactions and ensure the desired product's integrity. The two dominant solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), each offer a distinct set of advantages and disadvantages in this context. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal strategy for your research.

The primary distinction between Boc and Fmoc chemistries lies in their Nα-amino group protection and deprotection schemes. Boc chemistry utilizes an acid-labile protecting group, requiring strong acid for deprotection in each cycle, while Fmoc chemistry employs a base-labile protecting group, allowing for milder reaction conditions.[1] This fundamental difference has significant implications for the synthesis of peptides containing the sensitive amino acid, cysteine.

Performance Comparison: Boc vs. Fmoc for Cysteine-Containing Peptides

The choice between Boc and Fmoc strategies for synthesizing cysteine-containing peptides hinges on several factors, including the peptide's sequence, length, and the propensity for side reactions like racemization and aggregation.

ParameterBoc ChemistryFmoc Chemistry
Nα-Deprotection Strong Acid (e.g., TFA)Mild Base (e.g., Piperidine)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Racemization of Cys Generally lower risk due to the absence of a base in deprotection steps.Higher risk, particularly at the C-terminus, due to base-catalyzed epimerization.[2][3] Can be mitigated with specific protecting groups and coupling reagents.[4]
Side Reactions Alkylation of Cys by carbocations generated during deprotection (can be suppressed with scavengers).β-elimination of the cysteine side chain followed by addition of piperidine, especially at the C-terminus.[5]
Aggregation Often preferred for hydrophobic or aggregation-prone sequences as the repeated acid treatments can disrupt secondary structures.Can be problematic for aggregating sequences.
Compatibility Less compatible with acid-sensitive modifications.More suitable for peptides with acid-labile post-translational modifications.
Automation Less common in modern automated synthesizers.Standard for automated peptide synthesis.
Safety Requires handling of highly corrosive and toxic HF.Generally safer, avoiding the need for HF.

Key Advantages of Boc Chemistry for Cysteine-Containing Peptides

While Fmoc chemistry is the more widely adopted method in modern peptide synthesis, Boc chemistry presents distinct advantages, particularly for challenging cysteine-containing sequences.

Reduced Racemization: The acidic deprotection steps in Boc chemistry circumvent the base-induced epimerization of cysteine residues, a significant concern in Fmoc SPPS, especially for C-terminal cysteines.

Superior for Aggregating Peptides: For hydrophobic peptides or sequences prone to aggregation, the repetitive TFA treatments in Boc-SPPS help to disrupt interchain hydrogen bonding, leading to higher crude purity and yields.

Avoidance of Piperidine Adducts: Boc chemistry is not susceptible to the formation of 3-(1-piperidinyl)alanine, a common side product in the Fmoc synthesis of C-terminal cysteine peptides.

Experimental Protocols

To illustrate the practical application of both strategies, detailed protocols for the synthesis of a model dipeptide, Ac-Cys-Ser-NH₂, are provided below.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation:

  • Swell Merrifield resin in dichloromethane (DCM).

  • Wash the resin with DCM and then with N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling (Boc-Ser(Bzl)-OH):

  • Couple Boc-Ser(Bzl)-OH to the resin using a suitable coupling agent like DCC or HBTU in DMF.

  • Monitor the reaction completion using the Kaiser test.

3. Boc Deprotection:

  • Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Wash the resin with DCM and isopropanol.

4. Neutralization:

  • Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Wash the resin with DCM.

5. Second Amino Acid Coupling (Boc-Cys(Acm)-OH):

  • Couple Boc-Cys(Acm)-OH using a suitable coupling agent in DMF.

  • Monitor the reaction completion.

6. N-terminal Acetylation:

  • Treat the resin with a solution of acetic anhydride and DIEA in DCM.

7. Final Cleavage:

  • Treat the peptidyl-resin with a strong acid cocktail, such as HF/anisole (9:1), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Swell Rink Amide resin in DMF.

2. First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

  • Couple Fmoc-Ser(tBu)-OH to the resin using a coupling agent such as HBTU and DIEA in DMF.

  • Monitor the reaction completion with the Kaiser test.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.

  • Wash the resin thoroughly with DMF.

4. Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

  • Couple Fmoc-Cys(Trt)-OH using a coupling agent like HCTU and DIEA in DMF.

  • Monitor the reaction completion.

5. N-terminal Acetylation:

  • Perform Fmoc deprotection.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Final Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

Signaling Pathways and Experimental Workflows

To visually represent the core processes of each synthetic strategy, the following diagrams have been generated.

Boc_SPPS_Workflow Resin Resin Couple_AA1 Couple Boc-AA1-OH Resin->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (DIEA/DCM) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Couple_AA2 Couple Boc-AA2-OH Wash3->Couple_AA2 Repeat Repeat Cycle Couple_AA2->Repeat Cleavage Final Cleavage (HF) Couple_AA2->Cleavage Repeat->Deprotect Peptide Peptide Cleavage->Peptide

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin Couple_AA1 Couple Fmoc-AA1-OH Resin->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple_AA2 Couple Fmoc-AA2-OH Wash2->Couple_AA2 Repeat Repeat Cycle Couple_AA2->Repeat Cleavage Final Cleavage (TFA) Couple_AA2->Cleavage Repeat->Deprotect Peptide Peptide Cleavage->Peptide

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion

The decision between Boc and Fmoc chemistry for the synthesis of cysteine-containing peptides is not a one-size-fits-all scenario. While the milder conditions and amenability to automation have made Fmoc the more prevalent strategy, Boc chemistry remains an indispensable tool, particularly for overcoming challenges associated with racemization and aggregation in complex cysteine-containing peptides. A thorough understanding of the nuances of each methodology, including their respective side reactions and mitigation strategies, is crucial for the successful synthesis of high-purity peptides for research and drug development.

References

A Comparative Guide to the Synthesis of Cysteine-Containing Peptides Using Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high yields and purity. Cysteine, with its reactive thiol side chain, presents a particular challenge, necessitating robust protection to prevent unwanted disulfide bond formation and other side reactions. This guide provides an objective comparison of Boc-D-Cys(Trt)-OH with other common alternatives in Boc-based SPPS, supported by established chemical principles and experimental considerations.

Performance Comparison of Cysteine Protecting Groups in Boc-SPPS

The choice of a thiol protecting group for cysteine in Boc-SPPS significantly impacts the synthesis strategy, particularly concerning deprotection and final cleavage conditions. The trityl (Trt) group, utilized in this compound, is a bulky and acid-labile protecting group. Its performance is best evaluated in comparison to other commonly used S-protecting groups in the Boc strategy, such as acetamidomethyl (Acm) and S-tert-butyl (StBu).

Protecting GroupKey CharacteristicsAdvantages in Boc-SPPSDisadvantages in Boc-SPPS
Trityl (Trt) Acid-labile, bulkyRemoved simultaneously with the N-terminal Boc group and cleavage from most resins using moderate to strong acids (e.g., TFA).[1][2] The bulkiness can help minimize certain side reactions.The trityl cation released during deprotection can lead to side reactions with other nucleophilic residues like tryptophan and methionine if not properly scavenged.[3]
Acetamidomethyl (Acm) Stable to TFA, cleaved by mercury(II) acetate or iodine.[4]Orthogonal to the Boc deprotection and final HF cleavage, allowing for selective disulfide bond formation on-resin or post-cleavage.[4]Requires a separate deprotection step, which can add complexity and introduce harsh reagents (mercury).
S-tert-butyl (StBu) Stable to TFA, cleaved by reducing agents or with strong acids like TFMSA.Can be used when a free thiol is desired after TFA cleavage and purification.Requires specific and often harsh conditions for removal, which may not be compatible with all peptides.

Experimental Protocols

A successful peptide synthesis campaign relies on well-defined and optimized protocols. Below is a general methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

General Manual Boc-SPPS Cycle for this compound Incorporation
  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain and add a fresh 25-50% TFA/DCM solution and agitate for 20-30 minutes to remove the Boc group.

    • Wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the S-trityl group, are removed.

  • Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Trp or Met, scavengers are crucial to prevent alkylation by the trityl cation. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

To visually represent the process, the following diagrams illustrate the key workflows in Boc-SPPS.

Boc_SPPS_Workflow Resin Resin-NH2 Coupling Coupling Resin->Coupling Boc_AA Boc-AA-OH Boc_AA->Coupling Washing Washing Coupling->Washing Remove excess Deprotection Deprotection (TFA) Deprotection->Washing Remove TFA Washing_2 Washing Deprotection->Washing_2 Neutralization Neutralization (DIEA) Neutralization->Washing Remove base Washing->Coupling Next cycle Washing->Deprotection Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage Final cycle Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Washing_2->Neutralization Deprotection_Pathways cluster_Trt Boc-Cys(Trt)-OH Strategy cluster_Acm Boc-Cys(Acm)-OH Strategy Peptide_Trt Resin-Peptide-Cys(Trt) Cleavage_Trt Single Step Cleavage (e.g., TFA/Scavengers) Peptide_Trt->Cleavage_Trt Peptide_SH Peptide-SH (Free Thiol) Cleavage_Trt->Peptide_SH Peptide_Acm Resin-Peptide-Cys(Acm) Cleavage_Acm TFA or HF Cleavage Peptide_Acm->Cleavage_Acm Protected_Peptide Peptide-Cys(Acm) Cleavage_Acm->Protected_Peptide Acm_Deprotection Acm Removal (e.g., Hg(OAc)2 or Iodine) Protected_Peptide->Acm_Deprotection Peptide_SH_2 Peptide-SH (Free Thiol) Acm_Deprotection->Peptide_SH_2

References

A Comparative Guide to Coupling Reagents for Boc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the incorporation of the sterically hindered amino acid Boc-D-Cys(Trt)-OH is crucial for the successful synthesis of complex peptides. The choice of coupling reagent significantly impacts reaction efficiency, yield, and the preservation of stereochemical integrity. This guide provides an objective comparison of common coupling reagents, supported by experimental data and detailed protocols, to facilitate informed decisions in your peptide synthesis workflows.

The selection of an appropriate coupling reagent is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the outcomes of the acylation reaction. This is particularly true for sterically demanding building blocks like this compound, where inefficient coupling can lead to deletion sequences and reduced overall yield. Furthermore, cysteine residues are known to be susceptible to racemization during the activation step, a side reaction that can compromise the biological activity of the final peptide. This guide compares the performance of several widely used coupling reagents—HBTU, HATU, PyBOP, and DIC/HOBt—in the context of this compound incorporation.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is often a trade-off between reaction speed, coupling yield, and the degree of side reactions, most notably racemization. While direct side-by-side quantitative yield data for the coupling of this compound with various reagents is not extensively documented in a single study, a qualitative and representative comparison can be drawn from existing literature and related experimental data.

Uronium/aminium salt-based reagents like HBTU and HATU are known for their high reactivity and rapid coupling kinetics.[1] They are often the reagents of choice for difficult couplings. However, their activation mechanism typically requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), which can increase the risk of racemization for sensitive amino acids like cysteine.[2] Phosphonium salt-based reagents, such as PyBOP, are also highly effective and can be a good alternative to uronium salts.[3]

Carbodiimide-based reagents, particularly when used with additives like 1-hydroxybenzotriazole (HOBt), offer a more classical approach. The DIC/HOBt combination is well-regarded for its ability to suppress racemization.[4]

Coupling ReagentClassKey FeaturesRepresentative YieldRacemization Risk
HBTU Uronium SaltHighly efficient, fast reaction times, and low racemization when used with an additive like HOBt.[1]>99% (qualitative)Moderate to High
HATU Uronium SaltSimilar to HBTU but often reacts faster with less epimerization during coupling.>99% (qualitative)Moderate to High
PyBOP Phosphonium SaltKnown for high reactivity and ability to couple sterically hindered amino acids.Very GoodModerate
DIC/HOBt CarbodiimideClassic and effective method for minimizing racemization.GoodLow

Note on Yield Data: The yields presented are representative of peptide coupling reactions and are intended for comparative purposes. Actual yields can vary significantly based on the specific peptide sequence, resin, and reaction conditions. Monitoring the coupling reaction (e.g., via a Kaiser test) is always recommended to ensure completion.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound amino group using different coupling reagents. These protocols assume a standard manual solid-phase peptide synthesis (SPPS) workflow.

Protocol 1: Coupling with HBTU/DIEA

This protocol is suitable for routine couplings where high efficiency is desired.

Materials:

  • Resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents, optional but recommended)

  • DIEA (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection (if applicable): Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, Isopropanol, and then DMF.

  • Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes) and wash with DMF.

  • Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt (if used) in DMF. Add DIEA to the solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling with HATU/DIEA

This protocol is recommended for difficult couplings or when faster reaction times are needed.

Materials:

  • Resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • DIEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the neutralized resin.

  • Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring: Monitor the reaction completion with the Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Protocol 3: Coupling with DIC/HOBt

This protocol is the recommended choice for minimizing the risk of racemization.

Materials:

  • Resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HOBt (3 equivalents)

  • DIC (3 equivalents)

  • Anhydrous DMF

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Coupling: Add the this compound/HOBt solution to the neutralized resin.

  • Initiation: Add DIC to the reaction vessel.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion with the Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

G Resin Resin with N-terminal Boc-protected amino acid Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling: This compound + Coupling Reagent Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Ready for next cycle Washing3->NextCycle

General workflow of a single coupling cycle in Boc-SPPS.

Logical Relationships in Reagent Selection

The choice of coupling reagent involves balancing several factors. The diagram below illustrates the key considerations.

G cluster_Uronium Uronium/Aminium Reagents cluster_Carbodiimide Carbodiimide Reagents cluster_Phosphonium Phosphonium Reagents HBTU HBTU High_Efficiency High Coupling Efficiency HBTU->High_Efficiency HATU HATU HATU->High_Efficiency DIC_HOBt DIC/HOBt Low_Racemization Low Racemization Risk DIC_HOBt->Low_Racemization PyBOP PyBOP PyBOP->High_Efficiency

Factors influencing the selection of a coupling reagent.

References

Assessing the Impact of Boc-D-Cys(Trt)-OH on Final Peptide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cysteine residues into synthetic peptides is a critical step in the development of therapeutics and research tools, owing to the unique reactivity of the thiol side chain. The choice of protecting group for the cysteine thiol is paramount to achieving high final peptide purity by minimizing side reactions during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-D-Cys(Trt)-OH with alternative cysteine derivatives, supported by experimental data, to inform the selection of the optimal building block for your synthesis strategy.

Performance Comparison of Cysteine Protecting Groups

The selection of a cysteine protecting group significantly influences the purity of the final peptide by mitigating common side reactions such as epimerization (racemization) and the formation of piperidinyl-alanine adducts, particularly when cysteine is the C-terminal residue. The trityl (Trt) group, while widely used, is known to be susceptible to these side reactions under the basic conditions of Fmoc deprotection.

Below is a summary of quantitative data from a comparative study on a model tripeptide (H-Leu-Ala-Cys-OH) to assess the extent of these side reactions with various protecting groups.

Protecting Group% Epimerization (D-Cys)% N-piperidinyl-Ala FormationTotal Side Products (%)
Trt (Trityl) 3.31.54.8
Mmt (4-Methoxytrityl) 1.80.82.6
Thp (Tetrahydropyranyl) 0.70.31.0
Acm (Acetamidomethyl) 5.22.17.3
StBu (S-tert-butylthio) 4.51.86.3

Data synthesized from a study on a model peptide to evaluate side reactions associated with different Cys protecting groups.[1]

As the data indicates, protecting groups such as Mmt and Thp show a reduced propensity for both epimerization and N-piperidinyl-Ala formation compared to the more commonly used Trt group.[1] Acm and StBu protecting groups resulted in a higher percentage of total side products in this particular study.

Key Side Reactions Associated with Trityl Protection

The use of this compound can introduce specific impurities into the final peptide product. Understanding these side reactions is crucial for optimizing synthesis and purification protocols.

Side ReactionDescriptionMitigation Strategies
Racemization/Epimerization The abstraction of the α-proton of the C-terminal cysteine residue under basic conditions (e.g., piperidine for Fmoc removal) can lead to the formation of the D-epimer.[1][2]Use of sterically hindered bases (e.g., 2,4,6-collidine instead of N-methylmorpholine), selection of a less base-labile resin (e.g., 2-chlorotrityl resin), or choosing a protecting group less prone to this side reaction (e.g., Thp).[3]
N-piperidinyl-Ala Formation Base-catalyzed β-elimination of the protected thiol group can form a dehydroalanine intermediate, which can then react with piperidine to form an N-piperidinyl-alanine adduct.Utilizing a bulky protecting group like trityl can minimize but not eliminate this side reaction. Alternative protecting groups like Mmt and Thp have shown lower formation of this adduct.
S-alkylation During acid-mediated cleavage from resins like Wang or Rink Amide, the acid-labile trityl group can be cleaved, and the resulting free thiol can be alkylated by reactive species generated from the linker.The use of scavengers such as triisopropylsilane (TIS) in the cleavage cocktail is essential to quench reactive cations.
Premature Deprotection The acid lability of the trityl group can lead to its premature removal during repeated acid treatments in Boc-SPPS, exposing the reactive thiol group to undesired side reactions.Careful control of acid concentration and treatment times during Boc deprotection is necessary.
Trityl Cation Side Reactions Upon cleavage, the stable trityl cation can lead to the alkylation of sensitive residues like tryptophan and methionine if not effectively scavenged.A cleavage cocktail containing a combination of scavengers (e.g., water, TIS, and a thiol like 1,2-ethanedithiol) is crucial.

Experimental Protocols

To provide a framework for assessing the impact of this compound on peptide purity, a general experimental protocol for the solid-phase synthesis of a model peptide is outlined below. This protocol can be adapted to compare different cysteine protecting groups under identical conditions.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., H-Tyr-Gly-Gly-Phe-Cys-OH)

This protocol utilizes a standard Fmoc/tBu strategy on a 2-chlorotrityl chloride resin to minimize C-terminal cysteine racemization.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve Fmoc-Cys(Trt)-OH (2 equivalents) and N,N-diisopropylethylamine (DIEA) (4 equivalents) in DCM.

    • Add the solution to the swollen resin and react for 1-2 hours.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIEA (17:2:1) for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation (for each subsequent amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of Peptide Purity by RP-HPLC

Instrumentation:

  • RP-HPLC system with a C18 column.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the absorbance at 214 nm or 280 nm.

  • Integrate the peak areas to determine the percentage purity of the target peptide and quantify any impurities.

Visualizing Workflows and Pathways

To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.

experimental_workflow start Start: 2-Chlorotrityl Resin swelling Resin Swelling (DCM) start->swelling loading Fmoc-Cys(Trt)-OH Loading (DIEA, DCM) swelling->loading capping Capping (MeOH/DIEA) loading->capping deprotection1 Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection1 coupling Amino Acid Coupling (DIC/Oxyma) deprotection1->coupling elongation_loop Repeat for each Amino Acid coupling->elongation_loop Next AA final_deprotection Final Fmoc Deprotection coupling->final_deprotection Last AA elongation_loop->deprotection1 cleavage Cleavage & Deprotection (TFA/H2O/TIS) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Purity Analysis (HPLC/MS) purification->analysis end Pure Peptide analysis->end side_reactions c_terminal_cys C-Terminal Cys(Trt) on Resin piperidine Piperidine Treatment (Fmoc Deprotection) c_terminal_cys->piperidine racemization Racemization (D-Cys Epimer) piperidine->racemization α-proton abstraction beta_elimination β-Elimination piperidine->beta_elimination base-catalyzed dehydroalanine Dehydroalanine Intermediate beta_elimination->dehydroalanine piperidine_addition Piperidine Addition dehydroalanine->piperidine_addition n_piperidinyl_ala N-piperidinyl-Ala Adduct piperidine_addition->n_piperidinyl_ala

References

Safety Operating Guide

Proper Disposal of Boc-D-Cys(Trt)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Boc-D-Cys(Trt)-OH is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this protected amino acid, minimizing risks and ensuring a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, this compound may cause skin and eye irritation, and inhalation of dust can be harmful.[1]

Personal Protective Equipment (PPE)
Protection TypeRecommended PPESpecifications and Best Practices
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect for tears before use and never reuse disposable gloves.
Body Protection Laboratory CoatA clean, buttoned lab coat is essential to protect against spills. For larger quantities or splash risks, a chemical-resistant apron is advised.
Respiratory Protection Dust Mask or RespiratorUse a dust mask (type N95 or equivalent) when handling the solid compound to avoid inhaling dust particles. All handling of the solid should ideally be performed in a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and authorized hazardous or special waste collection service.[1] Never dispose of this chemical down the drain or in regular trash.

Waste Identification and Segregation
  • Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any materials used to clean up spills.

  • Liquid Waste: This includes any solutions containing this compound.

  • Segregation: At the point of generation, keep solid and liquid waste streams separate. Do not mix this waste with other incompatible chemical waste streams.

Containerization
  • Solid Waste: Collect in a clearly labeled, sealable container. A sturdy plastic container with a screw-top lid is recommended to prevent breakage and leakage.

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled waste container. Ensure the container material is resistant to the solvents used.

Labeling

Properly label all waste containers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., Irritant)

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Storage
  • Store sealed waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Ensure the container is kept tightly closed when not in use.[1]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup for the waste.

  • Follow all institutional procedures for waste manifest and pickup.

Accidental Spill Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Containment and Cleanup:

    • For dry spills: Use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the spilled material. Place the collected material into a labeled, sealable container for disposal.

    • For wet spills (if dissolved): Use an inert absorbent material (such as vermiculite or sand) to contain the spill. Scoop the absorbed material into a designated waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Understanding the Hazards: Boc and Trityl Protecting Groups

The disposal procedures are in place due to the nature of the chemical, including its protecting groups:

  • Boc (tert-Butoxycarbonyl) Group: This group is acid-labile. Upon decomposition, particularly under acidic conditions, it can release flammable isobutylene gas and the t-butyl cation, which can alkylate other molecules. Therefore, it is crucial to avoid mixing Boc-containing waste with strong acids.

  • Trityl (Trt) Group: The trityl group is also sensitive to acidic conditions and can be removed to generate the trityl cation. While the trityl group itself is bulky and relatively stable, its cleavage can lead to the formation of byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste is_solid Is the waste solid? start->is_solid solid_waste Segregate as Solid Waste: - Unused/expired chemical - Contaminated PPE - Spill cleanup materials is_solid->solid_waste Yes liquid_waste Segregate as Liquid Waste: - Solutions containing the compound is_solid->liquid_waste No containerize_solid Containerize in a labeled, sealable plastic container. solid_waste->containerize_solid containerize_liquid Containerize in a labeled, compatible liquid waste container. liquid_waste->containerize_liquid store Store in designated Satellite Accumulation Area (SAA). containerize_solid->store containerize_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end Proper Disposal by Authorized Service contact_ehs->end

Caption: Disposal Workflow for this compound Waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and environmental protection. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-d-cys(trt)-oh

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Boc-d-cys(trt)-oh, a key building block in peptide synthesis. Adherence to these protocols will mitigate risks, ensure experimental integrity, and foster a culture of safety within the laboratory.

Immediate Safety and Hazard Information

This compound is a solid reagent that requires careful handling to avoid irritation and potential allergic reactions. The primary hazards associated with this compound are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Therefore, minimizing dust generation and direct contact is crucial.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists[1].

  • Skin: Wash off with soap and plenty of water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles with side shields are required to protect against splashes and airborne particles.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are essential. For prolonged handling or when there is a risk of direct contact, double-gloving is recommended. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorFor procedures that may generate dust, such as weighing, a NIOSH-approved N95 dust mask or a respirator is necessary[2].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and contamination. All handling of this compound solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage class code for this combustible solid is 11[2].

2. Weighing and Dispensing:

  • Designate a specific area within a chemical fume hood for weighing.

  • To minimize dust, use a micro-spatula and handle the solid gently.

  • Weigh the desired amount of the compound into a tared, sealed container.

  • Close the primary container tightly immediately after dispensing.

3. Solution Preparation:

  • In the fume hood, slowly add the weighed solid to the desired solvent in a suitable flask.

  • Gently swirl or stir the mixture to dissolve the solid. Avoid vigorous shaking to prevent aerosolization.

4. Experimental Use (Example: Solid-Phase Peptide Synthesis Coupling):

  • Activation: In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU) in a suitable solvent like DMF. Add a base such as DIEA to begin the activation[3].

  • Coupling: Transfer the activated amino acid solution to the resin-bound peptide in the reaction vessel.

  • Reaction: Allow the coupling reaction to proceed for the specified time, typically with agitation.

  • Monitoring: Use a qualitative test, such as the Kaiser test, to monitor the completion of the reaction.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • All solid waste contaminated with this compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste" and the full chemical name.

Liquid Waste:

  • Liquid waste from experiments, such as reaction mixtures and washes, should be collected in a separate, labeled hazardous waste container for non-halogenated organic solvents.

  • Waste containing the trityl group should be considered hazardous and disposed of accordingly. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of trityl-containing waste.

Decontamination:

  • All glassware and equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Data Presentation

PropertyValueReference
Molecular Formula C27H29NO4S
Molecular Weight 463.59 g/mol
Appearance White to off-white solid
Melting Point 143-146 °C
Storage Class Code 11 (Combustible Solids)
Hazard Statements H315, H319, H335
Precautionary Statements P261, P271, P280

Visual Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receiving Receiving and Storage PPE Don Appropriate PPE Receiving->PPE Weighing Weighing and Dispensing PPE->Weighing SolidWaste Solid Waste Collection PPE->SolidWaste SolutionPrep Solution Preparation Weighing->SolutionPrep Weighing->SolidWaste Experiment Experimental Use (e.g., Coupling) SolutionPrep->Experiment Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Decon Decontamination Experiment->Decon Decon->LiquidWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.